3-Bromo-6-chloro-2-fluoropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBRLJKCZACHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654781 | |
| Record name | 3-Bromo-6-chloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-18-1 | |
| Record name | 3-Bromo-6-chloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloro-2-fluoropyridine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-6-chloro-2-fluoropyridine (CAS No. 885952-18-1), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the compound's chemical and physical characteristics. The guide synthesizes available data on its molecular structure, thermodynamic properties, and reactivity. Furthermore, it outlines standardized experimental protocols for the determination of these properties and provides essential safety and handling information. While experimental data for certain properties are limited, this guide offers predicted values and expert insights based on the structural features of the molecule and the established behavior of related halopyridines.
Introduction: The Strategic Importance of this compound
This compound is a polysubstituted pyridine derivative that has garnered significant interest in organic synthesis.[2] Its unique arrangement of three different halogen atoms on the pyridine ring imparts a versatile reactivity profile, making it a valuable intermediate for the construction of complex molecular architectures.[1] The electron-withdrawing nature of the nitrogen atom and the halogen substituents renders the pyridine ring susceptible to a variety of chemical transformations. This strategic positioning of reactive sites allows for selective functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions, which are pivotal in the development of novel therapeutic agents and crop protection products.[1]
This guide aims to provide a thorough understanding of the fundamental physicochemical properties of this compound, which is crucial for its effective application in research and development. By detailing its known properties and offering protocols for further investigation, this document serves as a vital resource for scientists working with this versatile compound.
Molecular Structure and Identification
The foundational step in understanding the physicochemical behavior of a compound is a thorough characterization of its molecular structure.
Chemical Structure
The structure of this compound is defined by a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, and a fluorine atom at the 2-position.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Chemical Identifiers
For unambiguous identification, the following identifiers are associated with this compound:
| Identifier | Value | Source |
| CAS Number | 885952-18-1 | [2][3][4] |
| Molecular Formula | C5H2BrClFN | [3][4] |
| Molecular Weight | 210.43 g/mol | [3][4] |
| IUPAC Name | This compound | |
| InChI | 1S/C5H2BrClFN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| InChIKey | VKBRLJKCZACHPU-UHFFFAOYSA-N | |
| SMILES | FC1=NC(Cl)=CC=C1Br | [4] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Notes | Source |
| Appearance | White to yellow powder or crystals | --- | |
| Melting Point | 40.0 - 44.0 °C | Experimental | |
| Boiling Point | 212.031 °C at 760 mmHg | Experimental | [1] |
| Density | 1.83 g/cm³ | Experimental | [1] |
| Solubility | Data not available | Experimental determination recommended. | [1] |
| pKa | -4.84 ± 0.10 | Predicted | [1] |
| logP | 2.9 | Predicted (XLogP3-AA) | [3] |
Reactivity and Stability
The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring. The presence of the electronegative nitrogen and halogen atoms makes the ring electron-deficient, which influences its behavior in chemical reactions.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atom are particularly activated towards nucleophilic attack. In this compound, the fluorine atom at the 2-position and the chlorine atom at the 6-position are expected to be the most labile leaving groups in SNAr reactions. The relative reactivity of the halogens as leaving groups generally follows the trend F > Cl > Br in SNAr reactions on electron-deficient aromatic rings. This selectivity allows for sequential displacement of the halogens, providing a powerful tool for the synthesis of diverse pyridine derivatives.
Metal-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the pyridine ring serve as excellent handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions can be exploited for selective functionalization. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for stepwise introduction of different substituents.
Stability
This compound is a stable compound under standard laboratory conditions. However, as with many halogenated aromatic compounds, it should be protected from strong oxidizing agents and high temperatures to prevent decomposition. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at room temperature.[1]
Diagram 2: Reactivity Profile of this compound
Caption: Key reaction pathways for this compound.
Spectral Data (Predicted)
While experimental spectra for this compound are not publicly available, the following sections describe the expected spectral characteristics based on its molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the halogens and the nitrogen atom, these signals are anticipated to appear at a relatively downfield chemical shift. The coupling between these two protons would likely result in a doublet for each signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens and the nitrogen atom. The carbons directly bonded to the halogens (C2, C3, and C6) will show characteristic chemical shifts, and the C-F coupling for the carbon at the 2-position would be observable.
FT-IR Spectroscopy
The FT-IR spectrum is a valuable tool for identifying functional groups.[5] For this compound, characteristic absorption bands are expected for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and the C-halogen (C-F, C-Cl, C-Br) stretching vibrations.
-
C-H stretching: ~3100-3000 cm⁻¹
-
C=C and C=N stretching (ring vibrations): ~1600-1400 cm⁻¹
-
C-F stretching: ~1250-1000 cm⁻¹
-
C-Cl stretching: ~850-550 cm⁻¹
-
C-Br stretching: ~690-515 cm⁻¹
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and isotopic distribution. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.[6] This will result in a complex isotopic cluster for the molecular ion, which can be used to confirm the elemental composition of the molecule.[7][8][9]
Experimental Protocols
The following are generalized, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of Melting Point
-
Sample Preparation: A small amount of the crystalline sample is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a slow, controlled rate.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded as the melting point range.
Determination of Solubility
-
Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) are chosen.
-
Procedure: A known amount of this compound is added to a known volume of each solvent at a specific temperature (e.g., 25 °C).
-
Observation: The mixture is agitated, and the solubility is determined by visual inspection (clear solution) or by analytical techniques such as UV-Vis spectroscopy or HPLC to quantify the dissolved concentration.
Acquisition of Spectral Data
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra.
-
-
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample on a suitable IR-transparent window.
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Mass Spectrometry:
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
-
Diagram 3: Workflow for Physicochemical Characterization
Caption: A generalized workflow for the characterization of this compound.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) with GHS classifications is not consistently available, information for structurally similar compounds suggests that it may cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 885952-18-1 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 885952-18-1|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory - ProQuest [proquest.com]
- 10. fishersci.com [fishersci.com]
Unlocking the Molecular Architecture: A Technical Guide to the Structural Elucidation of 3-Bromo-6-chloro-2-fluoropyridine
Introduction: The Strategic Importance of a Polysubstituted Pyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and multiple reactive sites allow for the construction of complex molecular frameworks. Among these, 3-Bromo-6-chloro-2-fluoropyridine (CAS 885952-18-1) stands out as a versatile intermediate, offering a strategic arrangement of bromine, chlorine, and fluorine atoms on the pyridine core.[1][2] This substitution pattern provides a rich platform for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1]
The precise structural confirmation of such a key starting material is not merely a procedural formality; it is the bedrock upon which all subsequent synthetic endeavors are built. An unambiguous structural elucidation ensures the integrity of the synthetic route, the predictability of reactions, and the ultimate purity of the final active ingredient. This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, integrating predictive data with fundamental spectroscopic principles. It is designed for researchers, scientists, and drug development professionals who require a robust and self-validating system for molecular characterization.
The Elucidation Pathway: A Coherent Spectroscopic Narrative
The structural elucidation of an organic molecule is akin to solving a puzzle where each piece of spectroscopic data provides a unique clue. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and definitive structural confirmation. The interplay between these techniques allows for a cross-validation of findings, ensuring a high degree of confidence in the final structural assignment.
Caption: A workflow diagram illustrating the synergistic use of NMR, MS, and IR spectroscopy for the structural elucidation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Core of the Structure
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
¹H NMR Spectroscopy: Mapping the Proton Landscape
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.65 | Doublet | ~8.0 | H-5 |
| ~7.95 | Doublet of doublets | ~8.0, ~1.5 | H-4 |
Interpretation:
-
H-5: This proton is coupled only to H-4, resulting in a doublet. Its chemical shift is influenced by the adjacent chlorine atom at the 6-position.
-
H-4: This proton is coupled to H-5, resulting in a doublet. It experiences an additional, smaller coupling to the fluorine atom at the 2-position (a four-bond coupling, ⁴J(H,F)), leading to a doublet of doublets. This long-range H-F coupling is a key diagnostic feature. The downfield shift of H-4 is attributed to the deshielding effects of the adjacent bromine atom at the 3-position.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-10 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal the five distinct carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the directly attached halogens and their position relative to the nitrogen atom. Furthermore, carbon-fluorine couplings provide invaluable structural information.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J(C,F), Hz) | Assignment |
|---|---|---|---|
| ~158.0 | Doublet | ~240 (¹J) | C-2 |
| ~115.0 | Doublet | ~35 (²J) | C-3 |
| ~145.0 | Doublet | ~5 (⁴J) | C-4 |
| ~125.0 | Singlet | - | C-5 |
| ~148.0 | Doublet | ~15 (³J) | C-6 |
Interpretation:
-
C-2: This carbon is directly bonded to the fluorine atom, resulting in a large one-bond coupling constant (¹J(C,F)) and a significant downfield chemical shift.
-
C-3: This carbon is two bonds away from the fluorine, showing a characteristic two-bond coupling (²J(C,F)). It is also bonded to the bromine atom.
-
C-4: A smaller, four-bond coupling to fluorine (⁴J(C,F)) is expected for this carbon.
-
C-5: This carbon is too far from the fluorine to show significant coupling and will appear as a singlet.
-
C-6: A three-bond coupling to fluorine (³J(C,F)) is anticipated for this carbon, which is also bonded to the chlorine atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Acquisition time: ~1.5 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
The ¹⁹F NMR spectrum provides a direct confirmation of the presence of a fluorine atom and its electronic environment. For this compound, a single signal is expected.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
| ~ -70 to -90 | Doublet | ~1.5 | F-2 |
Interpretation:
-
The chemical shift is in the typical range for a fluorine atom attached to an aromatic ring.
-
The signal will be a narrow multiplet, likely appearing as a doublet due to the four-bond coupling to H-4 (⁴J(F,H)).
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on a 470 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled single-pulse experiment.
-
Spectral width: A range appropriate for aromatic fluorine compounds (e.g., -50 to -150 ppm).
-
Acquisition time: ~1 second.
-
Relaxation delay: 2 seconds.
-
Number of scans: 64.
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to an external standard such as CFCl₃ at 0.00 ppm.
Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. For halogenated molecules, the isotopic patterns of chlorine and bromine provide a definitive signature.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Interpretation |
|---|---|---|
| 209 | ~75% | [M]⁺ containing ³⁵Cl and ⁷⁹Br |
| 211 | ~100% | [M+2]⁺ containing ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br |
| 213 | ~25% | [M+4]⁺ containing ³⁷Cl and ⁸¹Br |
Interpretation:
-
Molecular Ion Cluster: The presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) results in a characteristic isotopic cluster for the molecular ion [M]⁺. The most abundant peak will be at m/z 211, corresponding to the combination of the most abundant chlorine isotope and the heavier bromine isotope, and the lighter chlorine isotope with the lighter bromine isotope. The peaks at m/z 209 and 213 complete this signature pattern, confirming the presence of one chlorine and one bromine atom.
-
Fragmentation: Common fragmentation pathways for halogenated pyridines involve the loss of a halogen atom or the pyridine ring fragmentation. Expected fragment ions would include [M-Br]⁺ and [M-Cl]⁺.
Caption: A simplified diagram showing the predicted primary fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Setup:
-
Injector temperature: 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Setup:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-300.
-
Source temperature: 230 °C.
-
-
Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the compound of interest, paying close attention to the molecular ion cluster and major fragment ions.
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic pyridine ring and the carbon-halogen bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Weak-Medium | Aromatic C-H stretch |
| 1600-1400 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |
| 1250-1000 | Strong | C-F stretch |
| 850-750 | Strong | C-Cl stretch |
| 700-600 | Medium | C-Br stretch |
Interpretation:
-
The presence of bands in the 1600-1400 cm⁻¹ region is characteristic of an aromatic ring.
-
A strong absorption in the 1250-1000 cm⁻¹ range is indicative of a C-F bond.
-
The absorptions for C-Cl and C-Br bonds are typically found in the fingerprint region at lower wavenumbers.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
-
Data Analysis: Collect the spectrum and label the major absorption peaks. Compare the observed frequencies with known correlation tables for aromatic and halogenated compounds.
Conclusion: A Unified Structural Picture
The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collaboratively define the precise connectivity and electronic environment of the pyridine core. Mass spectrometry confirms the molecular weight and elemental composition through its unique isotopic signature. Finally, IR spectroscopy provides corroborating evidence for the aromatic nature and the presence of carbon-halogen bonds. By weaving together the data from these distinct yet complementary techniques, a self-validating and unambiguous structural assignment is achieved, providing the necessary confidence for its application in further chemical synthesis.
References
A Comprehensive Technical Guide to the Solubility Profile of 3-Bromo-6-chloro-2-fluoropyridine in Organic Solvents
Abstract
3-Bromo-6-chloro-2-fluoropyridine (CAS No. 885952-18-1) is a polysubstituted pyridine derivative of significant interest in modern organic synthesis.[1][2] Its unique arrangement of halogen atoms provides multiple reactive sites, making it a versatile and highly valuable building block for the creation of complex molecules in the pharmaceutical and agrochemical industries.[3][4][5] Despite its widespread use, quantitative data on its solubility in common organic solvents remains largely unpublished. This guide provides a comprehensive overview of the predicted solubility behavior of this compound based on its physicochemical properties. More importantly, it delivers a robust, field-proven experimental protocol for researchers to accurately determine its solubility, ensuring reliable and reproducible data for process development, reaction optimization, and formulation.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate in the synthesis of a wide range of high-value chemical entities.[3] Its molecular structure is primed for diverse chemical transformations, including nucleophilic substitutions and cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[1] The compound's utility in preparing complex aryl and aza-heteroaryl compounds underscores its critical role in research and development pipelines.[2][4]
The success of any chemical process involving this intermediate—be it synthesis, purification, or formulation—is fundamentally dependent on a thorough understanding of its solubility. Accurate solubility data is not merely academic; it is a critical parameter that dictates:
-
Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Process Efficiency: Maximizing product yield and minimizing solvent usage.
-
Purification Strategies: Designing effective crystallization and extraction procedures.
-
Formulation Development: Creating stable and bioavailable end-products.
This document serves as a technical primer for scientists to bridge the existing data gap by providing both a theoretical framework and a practical, self-validating methodology for solubility determination.
Physicochemical Properties & Predicted Solubility
To estimate the solubility behavior of this compound, we must first examine its known physicochemical properties.
| Property | Value | Source |
| CAS Number | 885952-18-1 | [3][6] |
| Molecular Formula | C₅H₂BrClFN | [3][7] |
| Molecular Weight | 210.43 g/mol | [3][7] |
| Boiling Point | 212.0 °C at 760 mmHg | [3] |
| Density | 1.83 g/cm³ | [3] |
| XLogP3-AA | 2.9 | [7] |
Expert Analysis of Structure-Solubility Relationship:
The principle of "like dissolves like" provides a strong predictive foundation. The structure of this compound presents competing features:
-
Polarity: The pyridine nitrogen atom introduces a degree of polarity and a hydrogen bond acceptor site.[7]
-
Lipophilicity: The molecule is heavily substituted with three halogen atoms (Br, Cl, F) and possesses an aromatic ring system, contributing to significant non-polar character. The predicted octanol-water partition coefficient (XLogP3-AA) of 2.9 indicates a preference for lipophilic environments over aqueous ones.[7]
Predicted Solubility Profile:
-
Aqueous Solvents (e.g., Water): Expected to be very poorly soluble due to its high lipophilicity.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexanes): Likely to exhibit moderate to good solubility, driven by van der Waals interactions with the aromatic ring and halogen substituents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Predicted to have high solubility. These solvents can engage in dipole-dipole interactions and effectively solvate both the polar pyridine core and the lipophilic portions of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is expected. While the molecule cannot act as a hydrogen bond donor, the pyridine nitrogen can accept hydrogen bonds from the solvent.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The following protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent.[8] It is designed to be a self-validating system by ensuring that a true thermodynamic equilibrium is reached.
Causality Behind Method Selection
The isothermal shake-flask method is the gold standard for intrinsic solubility determination.[8] Its core principle is to create a saturated solution in equilibrium with an excess of the solid solute at a constant temperature. This ensures the measured concentration represents the true thermodynamic solubility limit, avoiding the pitfalls of measuring kinetically soluble, supersaturated states.
Required Materials & Equipment
-
Analyte: this compound (purity ≥98%)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Equipment:
-
Analytical balance (4-decimal place)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5 °C
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Step-by-Step Methodology
Step 1: Preparation of Stock Standard for HPLC Calibration
-
Action: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask using a solvent in which it is freely soluble (e.g., Acetonitrile).
-
Causality: This stock solution is the basis for creating a calibration curve, which is essential for accurately quantifying the analyte concentration in the experimental samples.
Step 2: Creation of HPLC Calibration Curve
-
Action: Perform serial dilutions of the stock standard to create a series of at least five calibration standards of known concentrations.
-
Action: Inject each standard into the HPLC and record the peak area from the UV detector.
-
Action: Plot peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.995) are required for sample analysis.
-
Causality: A linear and high-correlation calibration curve validates the analytical method's accuracy over the expected concentration range of the solubility samples.
Step 3: Sample Preparation
-
Action: Add an excess amount of this compound to a series of vials. "Excess" is critical; ensure a small amount of undissolved solid will visibly remain at the end of the experiment. A starting point is ~50-100 mg of solid per 2 mL of solvent.
-
Action: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Causality: The presence of undissolved solid at equilibrium is the only visual confirmation that the solution is truly saturated.[8]
Step 4: Equilibration
-
Action: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Action: Agitate the vials for a set period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached for crystalline compounds.
-
Causality: Continuous agitation maximizes the surface area for dissolution, while a prolonged incubation time allows the system to reach thermodynamic equilibrium. Temperature control is critical as solubility is temperature-dependent.[8]
Step 5: Sample Isolation and Dilution
-
Action: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.
-
Action: Carefully draw the supernatant (the clear liquid) using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) into a clean vial.
-
Causality: Filtration is a mandatory step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Action: Accurately perform a gravimetric dilution of the filtered saturate into the mobile phase used for the HPLC analysis to bring its concentration within the range of the calibration curve.
-
Causality: Dilution ensures the measurement falls within the validated linear range of the analytical method. Gravimetric dilution (by weight) is more accurate than volumetric dilution for organic solvents.
Step 6: Quantification and Data Reporting
-
Action: Inject the diluted sample into the HPLC and determine its concentration using the previously established calibration curve.
-
Action: Back-calculate the original concentration in the undiluted saturate, accounting for the dilution factor.
-
Action: Express the final solubility in mg/mL and mol/L. Repeat the experiment at least in triplicate for statistical validity.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the solubility determination protocol.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 885952-18-1 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 885952-18-1 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-6-chloro-2-fluoropyridine molecular weight
An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluoropyridine: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's fundamental properties, synthesis, analytical validation, chemical reactivity, and strategic applications, particularly in the pharmaceutical and agrochemical sectors.
Core Physicochemical and Structural Properties
This compound (CAS No: 885952-18-1) is a polysubstituted pyridine derivative that has emerged as a strategically important building block in modern organic synthesis.[1][2] Its utility is derived from the unique electronic and steric environment created by the three distinct halogen substituents on the pyridine core. The differential reactivity of the bromine, chlorine, and fluorine atoms provides chemists with a versatile platform for constructing complex molecular architectures.[1]
The fundamental properties of this compound are summarized in the table below. Understanding these characteristics is the first step in its effective application in any synthetic campaign.
| Property | Value | Source |
| Molecular Weight | 210.43 g/mol | [3][4] |
| Molecular Formula | C₅H₂BrClFN | [3][4][5] |
| Exact Mass | 208.90432 g/mol | [3] |
| CAS Number | 885952-18-1 | [1][4] |
| Density | ~1.83 g/cm³ | [4] |
| Boiling Point | ~212.0 °C at 760 mmHg | [4] |
| Flash Point | ~82.0 °C | [4] |
| InChI Key | VKBRLJKCZACHPU-UHFFFAOYSA-N | [3][5] |
| Purity (Typical) | ≥95-99% | [1][2][5] |
The strategic placement of a fluorine atom at the 2-position, a bromine atom at the 3-position, and a chlorine atom at the 6-position creates a unique reactivity profile. The C-Br bond is the most labile towards metal-catalyzed cross-coupling reactions, the C-Cl bond can be targeted for nucleophilic aromatic substitution under more forcing conditions, and the C-F bond is the most stable, often carried through multiple synthetic steps to modulate the final product's physicochemical properties, such as lipophilicity and metabolic stability.[6]
Synthesis and Mechanistic Considerations
The synthesis of multi-halogenated pyridines like this compound requires a carefully designed, multi-step sequence. While proprietary methods exist, a general and illustrative pathway can be conceptualized based on established pyridine chemistry, often starting from more readily available pyridine precursors. The causality behind the choice of reagents and reaction sequence is critical for achieving high yield and purity. For instance, fluorination is often accomplished using techniques like the Balz-Schiemann reaction on an amino precursor, while bromination and chlorination can be achieved through electrophilic halogenation or Sandmeyer-type reactions.
A plausible, generalized workflow for its synthesis is outlined below. This process is designed to be self-validating, with in-process controls (IPCs) such as TLC or LC-MS to confirm the completion of each transformation before proceeding.
Caption: Generalized Synthesis Workflow for this compound.
Analytical Characterization Protocol
Ensuring the identity and purity of this compound is paramount for its use in sensitive applications like pharmaceutical synthesis, where impurities can lead to failed reactions or unwanted side products.[2] A self-validating analytical workflow provides the necessary confidence in the material's quality.
Step-by-Step Analytical Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a separate dilute solution in a high-purity solvent like acetonitrile or methanol for MS analysis.
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Result: The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (~209.9122).
-
Validation Check: A critical validation point is the isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will create a distinctive M, M+2, M+4 pattern that is highly characteristic of the compound's elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
-
¹⁹F NMR: A singlet is expected, confirming the presence of a single fluorine environment. Its chemical shift provides information about the electronic environment of the C-F bond.
-
¹³C NMR: The spectrum should show five distinct signals for the five carbon atoms of the pyridine ring. The signals will be split due to C-F coupling, providing further structural confirmation.
-
-
Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection or by quantitative ¹H NMR (qNMR) against a certified internal standard. For pharmaceutical applications, purity levels of ≥99.0% are often required.[1]
References
A Comprehensive Technical Guide to 3-Bromo-6-chloro-2-fluoropyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-6-chloro-2-fluoropyridine, a key halogenated pyridine derivative with significant applications in organic synthesis and medicinal chemistry. The strategic placement of three distinct halogen atoms on the pyridine ring imparts unique reactivity, making it a versatile building block for the synthesis of complex molecules. This document will explore its physicochemical properties, detailed synthetic protocols, characteristic reactivity in key transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, and its role in the development of novel pharmaceuticals and agrochemicals. The guide is intended to serve as a comprehensive resource for researchers, offering both theoretical understanding and practical, field-proven insights into the effective utilization of this compound.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of multiple halogen substituents onto this heterocyclic core provides medicinal chemists and process chemists with a powerful tool for fine-tuning molecular properties and enabling diverse synthetic transformations. This compound (CAS No. 885952-18-1) has emerged as a particularly valuable intermediate due to the differential reactivity of its bromine, chlorine, and fluorine substituents. This allows for selective, stepwise functionalization, providing access to a wide range of complex molecular architectures that would be challenging to synthesize through other means. This guide will provide a detailed exploration of this versatile reagent, empowering researchers to harness its full synthetic potential.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting. This section details the key physicochemical data for this compound and provides essential safety information.
Chemical Identification and Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 885952-18-1 | |
| Molecular Formula | C₅H₂BrClFN | |
| Molecular Weight | 210.43 g/mol | |
| Appearance | Solid | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| InChI | 1S/C5H2BrClFN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| InChIKey | VKBRLJKCZACHPU-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C(=NC=C1Cl)Br)F |
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements (based on similar compounds):
-
H335: May cause respiratory irritation.[3]
Precautionary Statements (based on similar compounds):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Synthesis of this compound
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its three halogen atoms, which allows for selective functionalization. The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl, while for nucleophilic aromatic substitution, the reactivity is often F > Cl > Br. This differential reactivity is a cornerstone of its application in the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The bromine atom at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position while leaving the chlorine and fluorine atoms intact for subsequent transformations.
General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
To a solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8][9][10][11]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activates the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is generally the most susceptible to displacement by nucleophiles due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.[12] This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles at this position.
General Reaction Scheme:
(where Nu-H = an alcohol, amine, or thiol)
Experimental Protocol: Reaction with Sodium Methoxide
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO is added sodium methoxide (1.1-1.5 eq) at room temperature. The reaction is stirred and monitored by TLC or LC-MS until completion. The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Mechanism of Nucleophilic Aromatic Substitution:
Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) reaction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the surrounding halogen atoms.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound and should exhibit a single resonance, likely a multiplet due to coupling with the adjacent protons. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.[13]
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 210.43 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), resulting in a complex cluster of peaks.[14]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the pyridine ring vibrations, as well as C-Br, C-Cl, and C-F stretching vibrations. The C-F stretch typically appears in the region of 1000-1400 cm⁻¹.[15]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique pattern of halogen substitution allows for selective and sequential functionalization through a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and characterization, with the aim of equipping researchers with the knowledge and insights necessary to effectively utilize this reagent in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
Introduction: A Strategic Building Block in Modern Synthesis
An In-depth Technical Guide to the Commercial Availability and Application of 3-Bromo-6-chloro-2-fluoropyridine
This compound, identified by CAS Number 885952-18-1, is a polysubstituted pyridine derivative that has emerged as a compound of significant interest for researchers and developers in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its strategic importance lies in the unique and versatile reactivity imparted by the distinct halogen atoms—fluorine, chlorine, and bromine—positioned on the pyridine core.[1][3] This arrangement provides multiple, selectively addressable sites for chemical modification, making it a highly valuable intermediate for constructing complex molecular architectures and accelerating the discovery of novel compounds.[2] This guide offers a comprehensive overview of its commercial availability, physicochemical properties, synthetic utility, and safe handling protocols.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized niche manufacturers. It is typically offered in research-grade quantities (grams) to bulk quantities (kilograms), with purity levels commonly meeting or exceeding 95-99%.[1][2] The accessibility of this reagent ensures that research and development projects can proceed efficiently without significant procurement delays.[2]
Table 1: Key Commercial Suppliers and Product Specifications
| Supplier | CAS Number | Molecular Formula | Purity | Representative Product Link |
| Sigma-Aldrich | 885952-18-1 | C₅H₂BrClFN | 95% | --INVALID-LINK-- |
| Oakwood Chemical | 885952-18-1 | C₅H₂BrClFN | Not Specified | --INVALID-LINK--[4] |
| NINGBO INNO PHARMCHEM CO.,LTD. | 885952-18-1 | C₅H₂BrClFN | ≥99.0% | --INVALID-LINK--[1] |
| Alfa Chemistry | 885952-18-1 | C₅H₂BrClFN | Not Specified | --INVALID-LINK--[5] |
| ChemicalBook | 885952-18-1 | C₅H₂BrClFN | 99% min | --INVALID-LINK--[6] |
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.
Table 2: Physicochemical Data
| Property | Value | Source |
| CAS Number | 885952-18-1 | |
| Molecular Formula | C₅H₂BrClFN | [4][5] |
| Molecular Weight | 210.43 g/mol | [4][5] |
| IUPAC Name | This compound | |
| InChI Key | VKBRLJKCZACHPU-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CC(=NC(=C1Cl)F)Br | [7] |
| Purity | Typically ≥95% |
Core Applications & Synthetic Versatility
The primary value of this compound lies in its role as a versatile synthetic intermediate. The differential reactivity of its three halogen substituents is the key to its utility, allowing for a programmed, stepwise approach to functionalization. This is a critical advantage in multi-step syntheses common in drug discovery.
-
Pharmaceutical Intermediates : This compound is a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). The fluoropyridine motif is of high interest in medicinal chemistry, and this building block allows for the preparation of novel aryl or aza-heteroaryl compounds with potentially enhanced biological activity.[2]
-
Agrochemical Development : Similar to its role in pharmaceuticals, it is used to develop new pesticides and herbicides. The inclusion of halogenated pyridine rings can significantly influence the efficacy and metabolic stability of agrochemical candidates.[1]
-
Materials Science : It serves as a precursor for novel organic materials where the electronic properties of the substituted pyridine ring can be leveraged.[1]
The molecule's reactivity is governed by the electronic nature of the pyridine ring and the distinct properties of the C-F, C-Cl, and C-Br bonds.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction, a common transformation targeting the C-Br bond. This method is foundational for creating C-C bonds and is widely used in pharmaceutical synthesis.
Objective: To synthesize a 3-aryl-6-chloro-2-fluoropyridine derivative.
Causality of Reagent Choice:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The cornerstone of the reaction, facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Boronic Acid/Ester (Ar-B(OH)₂): The source of the aryl group to be coupled.
-
Base (e.g., K₂CO₃, Cs₂CO₃): Essential for activating the boronic acid for the transmetalation step.
-
Solvent (e.g., Dioxane/Water, Toluene): A suitable solvent system is required to dissolve the reagents and facilitate the reaction at an appropriate temperature.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously for the specified time (e.g., 4-16 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 3-aryl-6-chloro-2-fluoropyridine.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally similar halogenated pyridines provide essential guidance. These compounds are typically classified as hazardous.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin irritation and serious eye damage/irritation.[8][9][10] May cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[8][10] Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]
Conclusion
This compound is a commercially accessible and synthetically powerful building block. Its value is derived from the strategically placed halogen atoms that allow for regioselective functionalization through a variety of well-established organic reactions. This versatility makes it an indispensable tool for medicinal chemists and material scientists in the creation of novel and complex molecules. Adherence to proper safety protocols is essential when handling this reactive intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [oakwoodchemical.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 885952-18-1 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 3-Bromo-6-chloro-2-fluoroaniline | C6H4BrClFN | CID 66954501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]
Methodological & Application
Introduction: The Strategic Value of Polysubstituted Pyridines
An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-fluoropyridine
In the landscape of modern drug discovery and materials science, functionalized heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, appearing in numerous blockbuster pharmaceuticals and advanced materials. The introduction of multiple, distinct halogen atoms onto this core, as seen in this compound, creates a versatile chemical intermediate ripe for selective modification.[1] This polysubstituted pyridine derivative allows for a stepwise and regioselective construction of complex molecular architectures, making it a highly valuable building block for synthetic chemists.[1]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation.[2] Its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents make it an indispensable tool.[2][3] This guide provides a detailed examination of the application of the Suzuki-Miyaura coupling to this compound, focusing on the underlying principles, a field-proven experimental protocol, and critical troubleshooting insights.
Pillar 1: Understanding the Mechanism - The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered on a palladium catalyst.[2][4] The cycle seamlessly orchestrates the coupling of an organohalide with an organoboron species through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex, which inserts into the carbon-halogen bond of the electrophile (in this case, the C-Br bond of this compound). This step oxidizes the catalyst to a Palladium(II) state and is often the rate-determining step of the entire cycle.[2]
-
Transmetalation : This is the crucial step where the organic moiety from the organoboron reagent is transferred to the Palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid or ester by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9] This activated species then readily exchanges its organic group with the halide on the palladium center.[2][10]
-
Reductive Elimination : In the final step, the two organic groups attached to the Palladium(II) center couple to form the new carbon-carbon bond of the desired product. This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Bromo-6-chloro-2-fluoropyridine Cross-Coupling Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-fluoropyridine is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifunctional nature, possessing bromo, chloro, and fluoro substituents on a pyridine core, allows for sequential and site-selective cross-coupling reactions. This enables the strategic introduction of diverse functionalities, making it a powerful tool for constructing complex molecular architectures.[1] This guide provides an in-depth analysis of the reaction mechanisms of this compound in key cross-coupling reactions, offering insights into achieving desired regioselectivity and optimizing reaction outcomes.
Understanding Regioselectivity in Cross-Coupling Reactions
The primary challenge and opportunity when working with polyhalogenated heterocycles like this compound lies in controlling the regioselectivity of the cross-coupling reaction.[2] Several factors influence which halogen atom participates in the catalytic cycle, primarily governed by the mechanism of palladium-catalyzed cross-coupling reactions.[3]
The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl > F, which is largely attributed to the carbon-halogen (C-X) bond dissociation energies.[4] The weaker the C-X bond, the more readily the oxidative addition step, often the rate-determining step, occurs.[4]
For this compound, the C-Br bond is significantly weaker than the C-Cl and C-F bonds, making the bromine at the C3 position the most probable site for initial oxidative addition. The C-F bond is typically the strongest and least reactive in these catalytic cycles.[5]
Beyond bond dissociation energies, electronic and steric factors also play a crucial role.[6] The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the fluorine at C2 influences the electron density at each halogenated carbon, which can affect the rate of oxidative addition.[7]
Key Cross-Coupling Reactions and Mechanisms
This section details the mechanisms and provides protocols for three major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8]
Reaction Mechanism
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. benchchem.com [benchchem.com]
derivatization of 3-Bromo-6-chloro-2-fluoropyridine for drug discovery
An Application Guide to the Strategic Derivatization of 3-Bromo-6-chloro-2-fluoropyridine for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[4][5][6] This guide focuses on this compound, a highly versatile and strategically important building block for pharmaceutical research and development.[7][8][9] The distinct reactivity of its three halogen substituents allows for selective and sequential functionalization, enabling the rapid generation of diverse chemical libraries. This document provides an in-depth analysis of key derivatization strategies, complete with detailed, field-proven protocols and the underlying chemical principles that govern their success.
The Strategic Advantage of this compound
The utility of this tri-substituted pyridine lies in the differential reactivity of its halogen atoms. This hierarchy of reactivity is the medicinal chemist's key to unlocking complex molecular architectures through controlled, stepwise modifications.
-
Position 2 (Fluorine): The fluorine atom is positioned ortho to the ring nitrogen, making it highly activated towards Nucleophilic Aromatic Substitution (SNAr).[10][11] It serves as an excellent leaving group for reactions with a wide range of nucleophiles.
-
Position 3 (Bromine): The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its reactivity is generally higher than the C-Cl bond in these transformations.
-
Position 6 (Chlorine): The C-Cl bond is the most robust of the three, typically requiring more forcing conditions to react in cross-coupling reactions. This allows it to be retained while modifications are made at the other two positions, serving as a handle for late-stage functionalization.
This predictable reactivity allows for a logical and efficient approach to library synthesis, as illustrated below.
Caption: Primary derivatization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The carbon-bromine bond at the C3 position is the ideal site for initial diversification using palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for their reliability and broad functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and hetero-biaryl structures, which are common motifs in bioactive molecules.[12] The reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester.
Causality Behind the Protocol:
-
Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, combinations of a Pd(II) precatalyst (like PdCl₂(dppf)) with a phosphine ligand are also common. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[12]
-
Base: A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13][14] Aqueous inorganic bases like K₂CO₃, K₃PO₄, or Na₂CO₃ are standard.
-
Solvent: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is often used to dissolve both the organic starting materials and the inorganic base.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling Protocols
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | General conditions for various arylboronic acids.[12] |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | >80 | Effective for electron-rich and electron-poor boronic acids.[12] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | >90 | SPhos is a bulky ligand, good for challenging couplings.[12] |
| Microwave Protocol | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 0.25 | >90 | Accelerated reaction times with microwave irradiation.[13] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyridine.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-6-chloro-2-fluoropyridine.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for synthesizing compounds that mimic peptide bonds or interact with biological targets via nitrogen.[15] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.[16][17]
Causality Behind the Protocol:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[18] Ligands like Xantphos, BINAP, or Josiphos-type ligands are used in conjunction with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). The ligand's steric bulk facilitates the final reductive elimination step, which is often rate-limiting.[15][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate.[16][17] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LHMDS or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[16]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination Protocols
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | 70-95 | A classic, robust system for many amine types.[15] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 75-90 | Milder base, suitable for substrates with sensitive functional groups. |
| [Pd(NHC)] complexes | NaOt-Bu | Toluene | 100 | >90 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity. |
| XantPhos Pd G3 / DBU | MeCN/Toluene | 140 (Flow) | >85 | Homogeneous conditions suitable for flow chemistry.[19] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of 0.1-0.2 M.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-amino-6-chloro-2-fluoropyridine derivative.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The fluorine at the C2 position is highly activated for SNAr due to the electron-withdrawing effect of the adjacent ring nitrogen.[10][11] This reaction offers a direct and often metal-free method to install a variety of nucleophiles.
Causality Behind the Protocol:
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyridine ring. Subsequent elimination of the fluoride anion restores aromaticity.[20]
-
Nucleophiles: A wide range of N-, O-, and S-based nucleophiles can be used, including primary and secondary amines, alkoxides, and thiolates.
-
Conditions: The reaction is often facilitated by a non-nucleophilic base (like K₂CO₃ or DIPEA) to deprotonate the nucleophile, increasing its reactivity. Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation without hindering the nucleophile.
Caption: The addition-elimination mechanism of SNAr.
Detailed Experimental Protocol: SNAr with an Amine Nucleophile
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the desired primary or secondary amine (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to a temperature between 80 °C and 130 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS. Published reactions have been performed at temperatures up to 130 °C.[10][11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. This will often precipitate the product and dissolve the inorganic salts.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If the product is an oil, extract the aqueous mixture with an organic solvent like ethyl acetate. The combined organic layers should be washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product can be further purified by column chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile building block in drug discovery. Its well-defined hierarchy of halogen reactivity enables chemists to employ a range of robust and reliable synthetic methodologies—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution—in a selective and strategic manner. The protocols and principles outlined in this guide provide a solid foundation for researchers to efficiently synthesize diverse libraries of novel pyridine derivatives, thereby accelerating the discovery of new therapeutic agents.
References
- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-6-chloro-2-fluoropyridine
Introduction: Strategic Alkynylation of Polysubstituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely functionalize this heterocyclic core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is particularly valuable in drug discovery for its mild conditions and tolerance of a wide range of functional groups, enabling the synthesis of complex molecular architectures.[1][2]
This application note provides a detailed guide to the Sonogashira coupling of 3-bromo-6-chloro-2-fluoropyridine, a polysubstituted pyridine derivative of significant interest in the synthesis of novel chemical entities. The presence of multiple halogen substituents with differential reactivity presents both a challenge and an opportunity for selective functionalization. Understanding and controlling the reaction conditions are therefore critical to achieving the desired product with high yield and purity.
Regioselectivity: A Key Consideration
A primary consideration in the Sonogashira coupling of this compound is the regioselectivity of the reaction. The pyridine ring is substituted with three different halogens: bromine at the 3-position, chlorine at the 6-position, and fluorine at the 2-position. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, generally follows the trend: I > Br > OTf > Cl.[2]
Based on this reactivity trend, the oxidative addition of the palladium(0) catalyst to the C-Br bond is significantly more facile than to the C-Cl bond. Therefore, the Sonogashira coupling is expected to occur selectively at the 3-position, leaving the chloro and fluoro substituents intact for potential subsequent transformations. The electron-withdrawing nature of the pyridine ring and the additional inductive effect of the fluorine and chlorine atoms can further influence the reactivity of the C-Br bond.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction is a synergistic process involving two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
The interplay between these two cycles allows the reaction to proceed under mild conditions with high efficiency.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Optimized Reaction Conditions
Achieving high yields and selectivity in the Sonogashira coupling of this compound requires careful optimization of several parameters. The following table summarizes recommended conditions based on established protocols for similar electron-deficient halo-pyridines.[1][3]
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | These are robust and commonly used catalysts for Sonogashira couplings.[1] For more challenging couplings, catalysts with bulky electron-rich phosphine ligands can be employed. |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | Essential for the formation of the copper acetylide intermediate, facilitating the reaction under mild conditions.[2] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[1] |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Aprotic polar solvents that are effective in dissolving the reactants and catalysts.[1] |
| Temperature | Room temperature to 60 °C | The reaction often proceeds efficiently at room temperature, but gentle heating may be required to drive the reaction to completion, especially with less reactive alkynes.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Necessary to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).[4] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (e.g., 0.03 mmol, 3 mol%) and CuI (e.g., 0.03 mmol, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous THF (e.g., 5 mL) and anhydrous triethylamine (e.g., 2 mL).
-
Add this compound (e.g., 1.0 mmol).
-
Finally, add the terminal alkyne (e.g., 1.2 mmol) dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
-
Workup:
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature if it was heated.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-6-chloro-2-fluoropyridine.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents and solvents. |
| Low reaction temperature | Gently heat the reaction mixture to 40-60 °C. | |
| Formation of homocoupled alkyne (Glaser product) | Presence of oxygen | Thoroughly degas the solvents and maintain a positive pressure of inert gas. |
| High concentration of copper catalyst | Use the recommended catalytic amount of CuI. | |
| Dehalogenation of the starting material | Presence of impurities | Purify the starting materials and solvents. |
| Complex mixture of products | Side reactions | Optimize the reaction temperature and time. Consider using a different palladium catalyst or ligand. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the selective introduction of an alkynyl moiety at the 3-position of the pyridine ring. By carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere and using the appropriate catalytic system, researchers can achieve high yields of the desired product. This protocol provides a robust starting point for the synthesis of a diverse range of 3-alkynyl-6-chloro-2-fluoropyridine derivatives, which are valuable intermediates for the development of novel pharmaceuticals and other functional materials.
References
synthesis of novel heterocycles using 3-Bromo-6-chloro-2-fluoropyridine
An In-Depth Guide to the Synthesis of Novel Heterocycles Using 3-Bromo-6-chloro-2-fluoropyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging the unique reactivity of this compound in the synthesis of novel heterocyclic compounds. The strategic arrangement of three distinct halogen atoms on the pyridine core offers a powerful platform for selective, sequential functionalization through a variety of modern synthetic methodologies. This document elucidates the principles behind its differential reactivity and provides field-proven, step-by-step protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), and tandem reaction sequences for the construction of complex fused ring systems.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Fluorinated pyridine derivatives, in particular, are of high interest as the introduction of fluorine can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2]
This compound has emerged as a highly versatile and valuable building block for the synthesis of complex molecular architectures.[3][4] Its utility stems from the differential reactivity of its three halogen substituents, which allows for a programmed, regioselective approach to molecular construction. This guide will explore how to harness this controlled reactivity to forge new carbon-carbon and carbon-heteroatom bonds, paving the way for the discovery of novel heterocyclic entities.
The Reactivity Map: A Triage of Three Halogens
The synthetic power of this compound lies in the distinct chemical behavior of each halogen, dictated by its position on the electron-deficient pyridine ring. Understanding this hierarchy of reactivity is paramount for predictable and successful synthetic planning.
-
Position 2 (Fluorine): The SNAr Hotspot. The fluorine atom at the C2 position is the most labile and is highly activated towards nucleophilic aromatic substitution (SNAr).[5] This is due to the strong inductive electron-withdrawing effect of the fluorine itself and the activating influence of the adjacent ring nitrogen. The SNAr mechanism proceeds via a Meisenheimer-like intermediate, and the high electronegativity of fluorine stabilizes this intermediate, making it an excellent leaving group in this context—a notable exception to its typically poor leaving group ability in SN2 reactions.[6]
-
Position 6 (Chlorine): The Secondary SNAr Site. The chlorine atom at C6 is also susceptible to SNAr but is significantly less reactive than the C2-fluorine. This allows for selective substitution at C2 without disturbing the C6-chloro group under mild conditions. Displacement of the chlorine typically requires more forcing conditions (higher temperatures, stronger nucleophiles).
-
Position 3 (Bromine): The Cross-Coupling Handle. The bromine atom at C3 is the least reactive towards SNAr. Its primary role is to serve as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[3] This position is ideal for introducing carbon (e.g., Suzuki, Sonogashira) or nitrogen (e.g., Buchwald-Hartwig) substituents with high fidelity.
This predictable reactivity allows for a stepwise functionalization strategy: first, an SNAr reaction at C2, followed by a cross-coupling reaction at C3, and potentially a final substitution at C6.
Caption: Reactivity hierarchy of this compound.
Synthetic Protocols and Applications
The following sections provide detailed, step-by-step protocols for key transformations, demonstrating the synthesis of diverse heterocyclic systems.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[7] This protocol details the coupling of an arylboronic acid to the C3-bromo position, a foundational step for synthesizing biaryl precursors that can undergo subsequent cyclization.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(dppf)Cl₂ is chosen for its high efficiency and stability, particularly with heteroaryl halides. The dppf ligand promotes the reductive elimination step, which is often rate-limiting.[8]
-
Base and Solvent: An aqueous base (K₂CO₃) and a water-miscible solvent (1,4-dioxane) are used. The base is crucial for the transmetalation step, forming the active boronate species. Water often accelerates the reaction.[9]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Atmosphere Purge: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the starting pyridine.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-aryl-6-chloro-2-fluoropyridine.
| Entry | Arylboronic Acid Partner | Typical Yield |
| 1 | Phenylboronic acid | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 88-97% |
| 3 | Thiophen-2-ylboronic acid | 75-85% |
| 4 | Pyridin-3-ylboronic acid | 70-80% |
Protocol 2: Sonogashira Coupling and Intramolecular Cyclization to Furopyridines
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bond formation.[10] The resulting 3-alkynylpyridine is a versatile intermediate that can undergo cyclization to form fused heterocycles like furopyridines.[11]
Causality Behind Experimental Choices:
-
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is highly effective. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which speeds up the transmetalation step.[12]
-
Base and Solvent: An amine base like triethylamine (Et₃N) serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent or co-solvent.[12]
-
Cyclization: The subsequent cyclization is an intramolecular hydroalkoxylation/cycloisomerization, often promoted by a base (like K₂CO₃) or a transition metal catalyst, to form the furan ring.
Caption: Two-step workflow for the synthesis of furopyridines.
Detailed Protocol:
-
Sonogashira Coupling:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF and triethylamine (3:1 v/v).
-
Add the terminal alkyne (e.g., propargyl alcohol, 1.5 equiv) dropwise.
-
Heat the mixture to 60 °C and stir until the starting material is consumed (2-6 hours), monitoring by TLC.
-
Cool the reaction, filter through a pad of Celite to remove catalyst residues, and concentrate under reduced pressure. The crude intermediate can often be used directly in the next step.
-
-
Intramolecular Cyclization:
-
Dissolve the crude 3-alkynylpyridine intermediate in DMF.
-
Add potassium carbonate (2.0 equiv).
-
Heat the mixture to 100 °C and stir for 4-8 hours until cyclization is complete (monitor by LC-MS).
-
Cool the reaction, perform an aqueous workup as described in Protocol 3.1, and purify by column chromatography to yield the furopyridine product.
-
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[13][14] This protocol describes the coupling of a primary or secondary amine at the C3 position.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical. These ligands facilitate both the oxidative addition and the challenging reductive elimination steps, especially with heteroaryl halides.[15]
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and form the Pd(II)-amido intermediate. Anhydrous, non-polar solvents like toluene are essential to prevent catalyst deactivation.[16]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk techniques, charge an oven-dried flask with sodium tert-butoxide (1.4 equiv), the phosphine ligand (e.g., XPhos, 0.035 equiv), and the palladium precursor (e.g., Pd₂(dba)₃, 0.015 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to 100-110 °C. Monitor the reaction's progress.
-
Workup: Cool to room temperature and carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.
Protocol 4: Tandem SNAr/Cyclization for Fused Pyridopyrazines
This advanced protocol demonstrates the power of sequential reactivity by combining an initial SNAr reaction with a subsequent intramolecular cyclization to build complex fused systems like pyridopyrazines in a single pot.[17][18]
Causality Behind Experimental Choices:
-
Step 1 (SNAr): A mild base like diisopropylethylamine (DIPEA) is sufficient to facilitate the nucleophilic attack of the diamine at the highly activated C2-fluoro position without promoting side reactions.
-
Step 2 (Intramolecular C-N Coupling): After the initial SNAr, the reaction conditions are switched to favor an intramolecular Buchwald-Hartwig or Ullmann-type coupling to form the second C-N bond, thus closing the pyrazine ring. This often requires a stronger base and a suitable catalyst system.
Detailed Protocol:
-
SNAr Reaction:
-
In a flask, dissolve this compound (1.0 equiv) and ethylenediamine (1.1 equiv) in a polar aprotic solvent like DMSO.
-
Add DIPEA (1.5 equiv).
-
Stir at room temperature for 1-3 hours until the SNAr reaction is complete (monitor by LC-MS). Do not isolate the intermediate.
-
-
Intramolecular Cyclization:
-
To the same reaction mixture, add a palladium catalyst system suitable for C-N coupling (e.g., Pd₂(dba)₃/XPhos as in Protocol 3.3) and a strong base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv).
-
Purge the flask with an inert gas.
-
Heat the mixture to 120 °C and stir for 12-24 hours.
-
Perform an aqueous workup and column chromatography to isolate the final pyridopyrazine product.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel and complex heterocyclic structures.[3] The distinct reactivity of its three halogen atoms provides a clear roadmap for synthetic chemists, enabling selective and sequential functionalization. By mastering the application of modern synthetic methods such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently access a wide array of substituted pyridines and fused heterocyclic systems. The protocols detailed in this guide serve as a robust starting point for exploration and are designed to be adaptable, empowering chemists to accelerate the discovery of new chemical entities for pharmaceutical and materials science applications.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scirp.org [scirp.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-6-chloro-2-fluoropyridine
Introduction: The Strategic Value of Functionalized 2-Fluoropyridines
The 2-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the C-2 position can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. 3-Bromo-6-chloro-2-fluoropyridine is a versatile, trifunctionalized building block that offers multiple handles for sequential, site-selective functionalization. This allows for the rapid construction of complex molecular architectures and the exploration of diverse chemical space, which is critical for the identification of novel therapeutic agents.
This guide provides a comprehensive overview of palladium-catalyzed cross-coupling methodologies for the selective functionalization of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and insights provided herein are curated for researchers and scientists engaged in pharmaceutical discovery and process development.
Understanding Regioselectivity: The Reactivity Landscape
The key to successfully employing this compound lies in understanding the relative reactivity of its three distinct carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for halogens in such reactions is I > Br > Cl > F.[1] Consequently, the C-Br bond at the 3-position is the most labile and is expected to be the primary site of oxidative addition to a Pd(0) catalyst.
This inherent reactivity difference allows for chemoselective functionalization at the C-3 position, leaving the C-6 chloro and C-2 fluoro substituents intact for potential subsequent transformations. Indeed, studies on the analogous 5-bromo-2-chloro-3-fluoropyridine have demonstrated that palladium-catalyzed amination occurs exclusively at the C-Br bond. This precedent strongly supports the feasibility of selective C-3 coupling with this compound.
Core Reactions and Mechanistic Considerations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The three most pertinent reactions for the functionalization of this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. All three reactions are believed to proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.
The General Catalytic Cycle
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron compound, alkyne, or amine) reacts with the Pd(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C-3 position.
Recommended Catalyst Systems and Conditions
While specific examples for this exact substrate are not abundant in peer-reviewed literature, robust conditions can be extrapolated from protocols for similar bromopyridine derivatives.[2] Catalyst systems based on palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with phosphine ligands are generally effective. The choice of base and solvent is crucial for efficient transmetalation.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2-3 equiv) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 100-110 | 12-24 |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2 equiv) | DMF | 80-90 | 8-16 |
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting pyridine.
-
Seal the flask and place it in a preheated oil bath at 95 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[3] This reaction is particularly valuable for introducing primary or secondary amine functionalities at the C-3 position of the pyridine core.
Recommended Catalyst Systems and Conditions
The success of the Buchwald-Hartwig amination on heteroaryl halides often hinges on the use of sterically hindered and electron-rich phosphine ligands.[4] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 100-110 | 12-24 |
| Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | NaOtBu (1.5 equiv) | Toluene | 90-100 | 8-16 |
| RuPhos Pd G3 (2-4 mol%) | LHMDS (1.5 equiv) | THF | 65-80 | 6-12 |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add this compound and the secondary amine to the flask.
-
Add anhydrous 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1-0.2 M.
-
Seal the flask and heat the mixture with vigorous stirring in a preheated oil bath at 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles.[5] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.
Recommended Catalyst Systems and Conditions
A standard and reliable catalyst system for the Sonogashira coupling of bromopyridines is Pd(PPh₃)₄ in the presence of copper(I) iodide (CuI) as a co-catalyst.[6] An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base and often as a solvent or co-solvent.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Pd(PPh₃)₄ (5 mol%) | CuI (5-10 mol%) | Et₃N | THF | Room Temp - 50 | 6-16 |
| PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | i-Pr₂NH | DMF | 60-80 | 4-12 |
| Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | CuI (5 mol%) | Et₃N | Toluene | 70-90 | 8-18 |
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the Sonogashira coupling of a bromofluorocyanopyridine.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound.
-
Dissolve the starting material in a mixture of anhydrous THF and Et₃N (e.g., 2:1 v/v).
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating to 40-50 °C may be applied.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-16 hours), concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider screening different ligands, especially for Suzuki and Buchwald-Hartwig reactions. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can significantly improve catalytic activity. Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.
-
Catalyst Decomposition: Darkening of the reaction mixture to black (palladium black) indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by employing pre-formed, air-stable palladium precatalysts.
-
Homocoupling of Coupling Partners: In Sonogashira reactions, homocoupling of the alkyne (Glaser coupling) can be a side reaction. Running the reaction under more dilute conditions or ensuring a strictly oxygen-free environment can minimize this. In Suzuki couplings, boronic acid homocoupling can occur; ensuring the slow addition of the base or using a milder base might help.
-
No Reaction: Confirm the activity of the palladium catalyst. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Ensure the base is strong enough and sufficiently soluble in the reaction medium.
Conclusion
This compound is a highly valuable building block for the synthesis of complex, functionalized pyridine derivatives. Through the judicious application of palladium-catalyzed cross-coupling reactions, chemists can achieve selective functionalization at the C-3 position. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust starting point for the exploration of this versatile substrate in drug discovery and development programs. Careful optimization of catalysts, ligands, and reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
- 1. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. - OAK Open Access Archive [oak.novartis.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Strategic Utility of 3-Bromo-6-chloro-2-fluoropyridine in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Agrochemical Innovation
In the competitive landscape of agrochemical research and development, the demand for novel active ingredients with improved efficacy, selectivity, and environmental profiles is relentless. Heterocyclic compounds, particularly substituted pyridines, form the backbone of many commercially successful pesticides. Among the myriad of available building blocks, 3-Bromo-6-chloro-2-fluoropyridine (CAS 885952-18-1) has emerged as a strategically significant intermediate.[1] Its unique arrangement of three distinct halogen atoms on the pyridine ring offers a versatile platform for a wide range of chemical transformations, enabling the synthesis of complex molecular architectures for insecticides, herbicides, and fungicides.[2]
This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and illustrate the logical workflows that underpin the creation of potent agrochemicals. The strategic placement of the bromo, chloro, and fluoro substituents provides multiple, differentially reactive sites for chemical modification, making it a powerful tool for building molecular diversity.[2]
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is rooted in the differential reactivity of its three halogen substituents. This allows for selective, stepwise functionalization, which is a cornerstone of efficient and controlled synthesis.
-
C-Br Bond at Position 3: The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, or alkynyl groups.
-
C-Cl Bond at Position 6: The chlorine atom is a primary site for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles like hydrazines or alkoxides. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.
-
C-F Bond at Position 2: The fluorine atom also activates the ring for nucleophilic attack. While generally less labile than chlorine in SNAr reactions, its high electronegativity significantly influences the electronic properties of the pyridine ring and can be displaced under specific conditions.
This hierarchy of reactivity allows chemists to orchestrate a sequence of reactions, building complexity from this single, versatile starting material.
Application in Insecticide Synthesis: The Gateway to N-Pyridylpyrazoles
One of the most prominent applications of this compound is in the synthesis of N-pyridylpyrazole insecticides. This class of compounds, which includes commercial successes like chlorantraniliprole, acts as potent activators of insect ryanodine receptors. The initial and critical step in these syntheses is the formation of a pyridylhydrazine intermediate.
Protocol 1: Synthesis of (3-Chloro-2-fluoropyridin-6-yl)hydrazine
This protocol details the nucleophilic aromatic substitution of the chlorine atom at the C6 position with hydrazine. This is a foundational step for the subsequent construction of the pyrazole ring.
Reaction Scheme:
Caption: Synthesis of a pyridylhydrazine intermediate.
Materials:
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity (Equivalents) |
| This compound | 885952-18-1 | 210.43 | 1.0 |
| Hydrazine hydrate (~64%) | 7803-57-8 | 50.06 | 1.5 - 2.0 |
| Ethanol | 64-17-5 | 46.07 | Solvent |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol (10 mL per gram of starting material).
-
Stir the mixture to dissolve the starting material.
-
Slowly add hydrazine hydrate (1.5 eq) to the solution at room temperature. An exotherm may be observed.[3]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired pyridylhydrazine intermediate.
Causality and Insights:
-
Choice of Nucleophile: Hydrazine is a potent nucleophile that readily displaces the chlorine atom at the C6 position. The use of an excess of hydrazine drives the reaction to completion.
-
Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and is appropriate for the reflux temperature. Other solvents like dioxane can also be used.[5]
-
Reaction Control: The reaction is typically clean and high-yielding. The product often precipitates upon addition of water, simplifying purification. This intermediate is the cornerstone for building a wide array of insecticidal pyrazole derivatives.[6]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position of this compound serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the creation of C-C bonds, which are fundamental in the construction of many agrochemical scaffolds.
Application Note: Site-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming biaryl or heteroaryl-aryl bonds. In the case of this compound, the reaction can be selectively performed at the C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations. This selectivity is based on the general reactivity trend of halogens in palladium-catalyzed cross-coupling: I > Br > Cl > F.[7]
Proposed Synthetic Utility:
References
- 1. IL136439A - Fungicide mixtures based on amide compounds and pyridine derivatives - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Bromo-6-chloro-2-fluoropyridine Suzuki Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-bromo-6-chloro-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this specific, yet challenging, coupling reaction. Here, we will delve into common issues, provide in-depth troubleshooting strategies, and offer validated protocols to streamline your synthetic efforts.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, the unique electronic and steric properties of this compound present a distinct set of challenges that require careful consideration of reaction parameters. This guide will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this substrate.
Q1: What makes the Suzuki coupling of this compound challenging?
The primary challenges arise from the electronic nature of the pyridine ring and the presence of multiple halogen substituents. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[4][5] Furthermore, the electron-deficient nature of the ring, while generally favorable for oxidative addition, can also increase susceptibility to side reactions.[1][4]
Q2: Which palladium catalyst and ligand system is a good starting point for this coupling?
For electron-deficient and sterically hindered substrates like this, a robust catalyst system is essential. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more advanced systems often provide superior results.[6] A highly recommended starting point is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[7] The PdCl₂(dppf) complex is another robust and commonly used precatalyst.[7][8]
Q3: How do I choose the right base and solvent for this reaction?
The choice of base and solvent is critical and highly interdependent.[9] For this substrate, a common and effective combination is a carbonate base, such as K₂CO₃ or Cs₂CO₃, in a mixed aqueous solvent system like dioxane/water or DMF/water.[6][10] The presence of water is often beneficial, particularly when using boronic esters, as it can facilitate the hydrolysis to the active boronic acid.[8][11] However, for substrates prone to protodeboronation, anhydrous conditions with a base like K₃PO₄ may be preferable.[12]
Q4: Should I use a boronic acid or a boronic ester?
While boronic acids are the most common coupling partners in Suzuki reactions, boronic esters (e.g., pinacol esters) offer increased stability and can be advantageous for substrates prone to protodeboronation, a common side reaction with heteroaryl boronic acids.[12][13][14] Boronic esters can be prepared via Miyaura borylation and often lead to more reproducible results.[14]
Troubleshooting Guide: From Low Yield to No Reaction
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Yield of the Desired Product
A low or non-existent yield is the most frequent and frustrating issue. The following flowchart and detailed explanations will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
In-depth Analysis of Troubleshooting Steps:
-
1. Catalyst and Ligand System: The efficiency of the palladium catalyst is heavily influenced by its ligand.[10] For challenging substrates, bulky and electron-rich ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][6] If you are using a standard ligand like PPh₃ and observing low yield, switching to a Buchwald-type ligand (e.g., SPhos, XPhos) is a primary optimization step.[7] Catalyst deactivation due to oxygen is another common pitfall.[7] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.
-
2. Base and Solvent Optimization: The base activates the boronic acid for transmetalation.[15] An inappropriate base can lead to a sluggish reaction or unwanted side reactions. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, DMF/water, toluene) is often necessary to find the optimal conditions for your specific coupling partners.[9][10]
-
3. Boron Reagent Integrity: Protodeboronation, the cleavage of the C-B bond, is a major pathway for yield loss, especially with heteroaryl boronic acids.[5][12] Using a more stable boronic ester (e.g., pinacol ester) is a highly effective strategy to mitigate this issue.[12][14] Alternatively, employing anhydrous conditions and a weaker base can also suppress this side reaction.[12]
-
4. Reaction Conditions: The Suzuki coupling of less reactive aryl chlorides often requires higher temperatures to facilitate the rate-determining oxidative addition step.[7] If your reaction is proceeding slowly, consider increasing the temperature (typically in the range of 80-110 °C). Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
-
5. Identifying Side Reactions: Besides protodeboronation, other side reactions can diminish your yield. Homocoupling of the boronic acid can occur, and this can sometimes be minimized by adjusting the stoichiometry of your reactants.[16] Dehalogenation, the replacement of a halogen with a hydrogen atom, is another potential side reaction.[1][4] This can sometimes be addressed by using a milder base or changing the solvent system.
Problem 2: Formation of Impurities and Difficult Purification
Even with a good conversion to the product, the presence of closely related impurities can complicate purification.
Common Impurities and Their Sources:
| Impurity | Likely Source | Mitigation Strategy |
| Homocoupled Boronic Acid/Ester | Inefficient transmetalation or slow oxidative addition. | Use a more active catalyst/ligand system to promote the desired cross-coupling. Adjust stoichiometry. |
| Dehalogenated Starting Material | Palladium-hydride species formed from base or solvent.[1] | Use a non-protic solvent if possible. Screen different bases. |
| Unreacted Starting Materials | Incomplete reaction. | Re-evaluate all reaction parameters as outlined in the low-yield troubleshooting section. |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound.
Protocol 1: General Procedure using a Boronic Acid
This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.
-
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and degassed solvent (e.g., 4:1 dioxane/water).
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[6]
-
Reagent Combination: In a microwave synthesis vial with a stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2 equiv.).[6]
-
Solvent Addition: Add the solvent system (e.g., 4:1 dioxane/water).[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[6]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing the Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
This guide provides a comprehensive framework for improving the yield of this compound Suzuki coupling reactions. By systematically addressing the key parameters of catalyst, base, solvent, and boron reagent, researchers can overcome the inherent challenges of this transformation and achieve their synthetic goals with greater efficiency and reproducibility.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Cross-Coupling Reactions with 3-Bromo-6-chloro-2-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-6-chloro-2-fluoropyridine in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organometallic chemistry and field-proven insights. Our goal is to help you navigate the complexities of this versatile building block and achieve optimal results in your synthetic endeavors.
Introduction: The Unique Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to the differential reactivity of its three halogen substituents.[1] This allows for sequential and site-selective functionalization, providing access to a wide array of complex molecular architectures. However, harnessing this potential requires a nuanced understanding of the factors governing cross-coupling reactions and a proactive approach to mitigating potential side reactions. This guide will address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which halogen is expected to react first?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl > F.[2][3] Therefore, the C-Br bond at the 3-position is the most labile and will preferentially undergo oxidative addition to the palladium(0) catalyst under standard Suzuki-Miyaura conditions. The C-Cl bond at the 6-position is significantly less reactive, and the C-F bond at the 2-position is the most inert to oxidative addition. This inherent reactivity difference is the foundation for achieving site-selective coupling at the C-3 position.
Q2: My Suzuki-Miyaura reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
A2: Low conversion in a Suzuki-Miyaura coupling of this compound can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst and Ligand Choice: For electron-deficient heteroaryl halides like this substrate, standard catalysts like Pd(PPh₃)₄ may be sluggish.[4] Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos, or t-Bu₃P), which can accelerate the rate-limiting oxidative addition and reductive elimination steps.[5][6] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2]
-
Base Selection: The choice of base is critical. While aqueous bases like Na₂CO₃ or K₂CO₃ are common, they can sometimes promote side reactions like protodeboronation of the boronic acid.[4][7] Consider using anhydrous bases like K₃PO₄, Cs₂CO₃, or CsF, which can be more effective for challenging couplings.
-
Solvent Purity and Degassing: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst oxidation and the formation of homocoupling byproducts.[3] Common solvents include toluene, dioxane, and THF.[8]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. If you are observing catalyst blackening (formation of palladium black), it may be beneficial to lower the temperature and extend the reaction time.[5][9]
Q3: I am observing a significant amount of a byproduct that appears to be the starting material with the bromine replaced by a hydrogen atom. What is this side reaction and how can I prevent it?
A3: This common side reaction is known as hydrodehalogenation .[10][11] It occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a hydrogen source before it can undergo transmetalation with the coupling partner. The source of hydrogen can be residual water, the solvent, or even the amine in Buchwald-Hartwig reactions.[11][12]
Strategies to Minimize Hydrodehalogenation:
-
Use Anhydrous Conditions: Meticulously dry all reagents and solvents.
-
Optimize the Base: Some bases are more prone to promoting this side reaction. Experiment with different bases to find one that favors the desired coupling.
-
Increase Nucleophile Concentration: A slightly higher concentration of your boronic acid (in Suzuki coupling) or amine (in Buchwald-Hartwig amination) can favor the productive transmetalation pathway.
-
Ligand Choice: The ligand can influence the stability of the organopalladium intermediate. Bulky, electron-donating ligands can sometimes stabilize the intermediate and favor the desired coupling pathway.
Q4: In my Buchwald-Hartwig amination, I am getting a mixture of mono- and di-aminated products, even when targeting the mono-amination at the C-3 position. How can I improve the selectivity?
A4: Achieving mono-selectivity in the amination of dihalo-heterocycles can be challenging. Here are some strategies to favor the desired mono-aminated product:
-
Control Reaction Temperature and Time: The C-Cl bond, while less reactive than the C-Br bond, can still react under forcing conditions.[3] By carefully monitoring the reaction by TLC or LC-MS, you can stop the reaction once the starting material is consumed, before significant di-substitution occurs. Lowering the reaction temperature can also enhance selectivity.
-
Ligand Selection: The choice of ligand can have a profound impact on selectivity.[13] Less reactive catalyst systems may favor mono-amination. Experiment with different ligands to find one that provides the optimal balance of reactivity and selectivity for your specific substrate and amine.
-
Stoichiometry: While a slight excess of the amine is typically used, a large excess can drive the reaction towards di-substitution. Carefully control the stoichiometry of your reagents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species. Switch to a more electron-rich/bulky ligand (e.g., Buchwald ligands).[8][14] 2. Thoroughly degas the solvent and reagents using techniques like freeze-pump-thaw or sparging with an inert gas.[3] 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., toluene, dioxane).[7] 4. Gradually increase the reaction temperature, monitoring for catalyst decomposition. |
| Formation of Homocoupling Byproducts (e.g., biaryl from boronic acid) | 1. Presence of oxygen in the reaction mixture. 2. Degradation of the boronic acid. | 1. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[3] 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[15] |
| Poor Selectivity (Reaction at C-Cl or Di-coupling) | 1. Reaction conditions are too harsh. 2. Inappropriate ligand for selective C-Br activation. 3. Prolonged reaction time. | 1. Reduce the reaction temperature and catalyst loading. 2. Screen a panel of ligands to identify one that provides optimal selectivity. For some dihalopyridines, specific ligands can even invert the typical selectivity.[13] 3. Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed. |
| Protodeboronation of Boronic Acid (in Suzuki Coupling) | 1. Presence of water, especially with aqueous bases. 2. Prolonged heating. | 1. Use anhydrous conditions and a non-aqueous base (e.g., K₃PO₄).[16] 2. Optimize the reaction temperature and time to achieve full conversion of the starting material without excessive heating. |
| β-Hydride Elimination (with alkyl coupling partners) | 1. The alkyl coupling partner contains β-hydrogens. 2. Unfavorable ligand choice. | 1. This is an inherent reactivity pathway for certain alkyl organometallics.[9][12] 2. Use ligands that promote rapid reductive elimination over β-hydride elimination. Bidentate ligands can sometimes suppress this side reaction. |
Experimental Protocols
General Protocol for a Site-Selective Suzuki-Miyaura Coupling at the C-3 Position
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Key pathways in Suzuki-Miyaura coupling and common side reactions.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-6-chloro-2-fluoropyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-Bromo-6-chloro-2-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging, electron-deficient heteroaryl halide. The unique substitution pattern of this substrate presents specific challenges, most notably the potential for multiple reaction pathways and the need for precise control over reaction conditions to achieve desired outcomes. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate these complexities.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and resolving common issues.
Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix it?
Low or no conversion is a common problem, especially with electron-deficient and sterically hindered substrates like this compound. The issue typically originates from an inactive catalyst or suboptimal reaction conditions.
Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[1][2] If the active Pd(0) catalyst does not form efficiently or is deactivated, the entire cycle halts. Aryl chlorides, in particular, are less reactive than bromides, and their activation often requires more forcing conditions and highly active catalyst systems.[3]
Troubleshooting Steps:
-
Verify Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents have been thoroughly degassed. Oxygen can oxidize the active Pd(0) to Pd(II), effectively killing the catalyst.[3]
-
Assess Catalyst System Integrity:
-
Palladium Source: Standard Pd(II) sources like Pd(OAc)₂ require in situ reduction to Pd(0), which can be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, more reliably, a modern palladacycle precatalyst (e.g., G3 or G4 XPhos, RuPhos, or BrettPhos precatalysts). These precatalysts are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to a base.[4]
-
Ligand Choice: The ligand is critical. For an electron-deficient substrate with a C-Cl bond, a bulky, electron-rich phosphine ligand is essential. Ligands like PPh₃ are generally ineffective. Sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are required to promote the difficult oxidative addition step and stabilize the palladium center.[3][5][6]
-
-
Evaluate Reaction Parameters:
-
Temperature: Amination of chloropyridines often requires elevated temperatures, typically in the 80-110 °C range, to drive the oxidative addition.[3] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
Base: A strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7] Ensure the base is fresh and has been handled under inert conditions, as it is hygroscopic.
-
-
Check Reagent Purity:
-
Solvent: Use anhydrous, degassed solvents. Water can hydrolyze the phosphine ligand and interfere with the base.[3]
-
Amine: Ensure your amine coupling partner is pure and free of hydrochloride salts, which will neutralize the base.
-
Caption: Troubleshooting Decision Tree for Low Conversion.
Q2: I'm observing a mixture of products from amination at the C-Br and C-Cl positions. How can I achieve regioselectivity?
This is the central challenge with this substrate. Achieving high regioselectivity depends on exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds.
Causality: The rate of oxidative addition for aryl halides to a Pd(0) center generally follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[8][9] This is due to the difference in bond dissociation energies (C-Cl > C-Br). Therefore, under kinetically controlled conditions, the C-Br bond will react preferentially.
Strategies for Selective C-Br Amination:
-
Milder Conditions: Use lower reaction temperatures (e.g., 60-80 °C) and shorter reaction times. This provides less energy to overcome the higher activation barrier for C-Cl bond cleavage.
-
Ligand Choice: While bulky, electron-rich ligands are needed, some have been shown to offer better selectivity. Ligands like Xantphos or BINAP, which are bidentate, can sometimes offer different selectivity profiles compared to monodentate biarylphosphine ligands.[1][5] A screening of ligands is highly recommended.
-
Controlled Stoichiometry: Use only one equivalent of the amine coupling partner to prevent a second amination event after the first has occurred.
Achieving Selective C-Cl Amination (Advanced): This is significantly more difficult. One potential, though challenging, strategy could involve protecting the more reactive C-Br position via another cross-coupling reaction (e.g., Suzuki), performing the Buchwald-Hartwig amination at the C-Cl position, and then cleaving the protecting group. Direct selective C-Cl amination in the presence of a C-Br bond is not typically feasible under standard conditions.
Q3: My main side product is 3-chloro-2-fluoropyridine (hydrodehalogenation). How can I suppress this?
Hydrodehalogenation (HDH) is a common side reaction where the halide is replaced by a hydrogen atom.[3]
Causality: HDH can arise from several pathways. A common one involves a competing β-hydride elimination from the palladium-amido intermediate, which forms an Ar-Pd(II)-H species that then reductively eliminates to give the arene and HX.[1] It can also be caused by trace amounts of water in the reaction.
Strategies to Minimize HDH:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Water can be a proton source for the HDH byproduct.[3]
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are known to accelerate the rate of reductive elimination.[1][5][6] If the C-N bond-forming reductive elimination is faster than the competing β-hydride elimination or other decomposition pathways, the formation of the desired product will be favored.
-
Base Choice: While a strong base is needed, sometimes switching from an alkoxide base (NaOtBu) to a carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄) can alter the reaction pathways and reduce HDH, although this may require higher temperatures or a more active catalyst.[4][7]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help ensure the palladium-amido complex forms quickly, favoring the productive coupling pathway.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding reaction optimization and the underlying chemical principles.
Q1: Which halogen on this compound is expected to react first and why?
The bromine at the 3-position is expected to react first.
Scientific Rationale: The selectivity is governed by the relative rates of oxidative addition of the C-X bonds to the Pd(0) catalyst. This rate is inversely correlated with the bond dissociation energy of the carbon-halogen bond. The C-Br bond (approx. 71 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), leading to a lower activation energy for C-Br bond cleavage.[9] The C-F bond is extremely strong and is generally unreactive in palladium-catalyzed cross-coupling reactions. Therefore, the established reactivity trend is C-Br > C-Cl >> C-F, making the C-Br position the primary site of reaction under kinetic control.[8][10]
Q2: How do I select the optimal catalyst system (Palladium source and Ligand)?
The choice of catalyst is arguably the most critical parameter for this substrate.
Palladium Source:
-
Precatalysts are preferred: Palladacycle precatalysts (often denoted as G2, G3, G4) are superior to simple salts like Pd(OAc)₂ or PdCl₂.[4] They offer better air stability, are easier to handle, and generate the active LPd(0) catalyst with higher fidelity and efficiency, leading to more reproducible results.
Ligand Selection: The ligand must be both sterically hindered and electron-rich .
-
Steric Bulk: Promotes the formation of a monoligated LPd(0) species, which is often the most active species in the catalytic cycle. It also accelerates the final reductive elimination step.[1][11]
-
Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the oxidative addition of the C-X bond—the rate-limiting step for aryl chlorides.[12][13]
| Ligand | Class | Key Features & Recommended Use |
| XPhos | Dialkylbiaryl Phosphine | General, highly active ligand for C-Cl bonds. A good starting point.[5] |
| RuPhos | Dialkylbiaryl Phosphine | Often superior for secondary amines and electron-deficient heteroaryl chlorides.[5][12][13] |
| BrettPhos | Dialkylbiaryl Phosphine | Excellent for promoting C-N reductive elimination, which can minimize side reactions.[5][12][13] |
| tBuXPhos | Dialkylbiaryl Phosphine | Increased steric bulk can be beneficial for particularly challenging couplings. |
| Josiphos | Ferrocene-based | Bidentate ligand class that can be highly effective for coupling heteroaryl chlorides.[5] |
Q3: What is the role of the base, and which one should I choose?
The base plays a crucial role in the catalytic cycle: it deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[2]
Choosing a Base: The choice involves a trade-off between reactivity, solubility, and substrate compatibility.[4]
| Base | pKaH | Solubility | Advantages / Disadvantages |
| NaOtBu | ~19 | Moderate in Toluene/Dioxane | Pro: Highly effective, most common choice. Con: Can promote side reactions with sensitive functional groups. |
| KOtBu | ~19 | Similar to NaOtBu | Pro: Similar reactivity to NaOtBu. Con: Can be more prone to clumping. |
| LHMDS | ~26 | Good | Pro: Very strong, can be effective when others fail. Con: Expensive, moisture-sensitive. |
| Cs₂CO₃ | ~10 | Good in polar solvents | Pro: Milder, good for base-sensitive substrates. Con: Often requires higher temperatures and more active catalysts. |
| K₃PO₄ | ~12.3 | Low in organic solvents | Pro: Milder, inexpensive. Con: Poor solubility can lead to reproducibility issues; requires vigorous stirring.[4] |
For this compound, NaOtBu is the recommended starting point due to the need for high reactivity to activate the C-Cl bond (if that is the target) or to ensure efficient reaction at the C-Br bond.
Q4: How does solvent choice impact the reaction outcome?
The solvent influences the reaction by affecting the solubility of reagents, the stability of catalytic intermediates, and the activity of the base.[14][15] All solvents must be anhydrous and degassed.
| Solvent | Properties | Typical Use & Considerations |
| Toluene | Apolar, High BP (111 °C) | Excellent general-purpose solvent. Good for high-temperature reactions.[7] |
| 1,4-Dioxane | Polar aprotic, BP (101 °C) | Can coordinate to palladium and stabilize intermediates. Sometimes improves yields for challenging substrates.[16] |
| THF | Polar aprotic, Lower BP (66 °C) | Useful for lower-temperature reactions aimed at selectivity. Not suitable for reactions >65 °C. |
| t-BuOH / t-AmylOH | Polar protic | Can increase the solubility of inorganic bases and sometimes accelerate the reaction. Often used as a co-solvent. |
Caution: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate strongly to palladium and inhibit the reaction.[4]
Experimental Protocols
Protocol 1: General Procedure for Selective C-Br Amination
This protocol is optimized for selective amination at the more reactive C-Br position.
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), the selected ligand (e.g., RuPhos, 2 mol%), and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid over-reaction and potential C-Cl amination.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Generalized Buchwald-Hartwig Catalytic Cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig_reaction [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed 3-Bromo-6-chloro-2-fluoropyridine Reactions
Welcome to the technical support center for 3-Bromo-6-chloro-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging trihalogenated pyridine building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your synthetic strategies.
Introduction to the Reactivity of this compound
This compound is a valuable precursor in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1][2][3] Its utility stems from the three distinct halogen atoms, each offering a potential site for functionalization through various reaction types, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).[1][2] However, the presence of multiple reactive sites necessitates a nuanced understanding of their relative reactivities to achieve the desired chemoselectivity.
The reactivity of the halogen substituents on the pyridine ring is influenced by a combination of electronic and steric factors. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for carbon-halogen bond activation is C-Br > C-Cl. The C-F bond is typically the least reactive in such transformations. Conversely, for nucleophilic aromatic substitution, the highly electronegative fluorine atom at the 2-position makes this site particularly susceptible to attack by nucleophiles.
This guide will help you troubleshoot common issues encountered during the functionalization of this compound, enabling you to optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide
Low or No Product Yield
Question 1: I am attempting a Suzuki-Miyaura coupling at the C-3 position (C-Br bond) of this compound, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in a Suzuki-Miyaura coupling with a polyhalogenated pyridine can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes and Solutions:
-
Insufficient Catalyst Activity: The C-Br bond at the 3-position is less activated than a halogen at the 2- or 4-position of the pyridine ring. A standard palladium catalyst like Pd(PPh₃)₄ may not be sufficiently active.
-
Recommendation: Switch to a more electron-rich and sterically hindered phosphine ligand, such as those from the Buchwald or Nolan groups (e.g., SPhos, XPhos, or RuPhos). These ligands promote the oxidative addition step, which is often rate-limiting.
-
-
Inappropriate Base: The choice of base is critical for the activation of the boronic acid and the overall efficiency of the catalytic cycle.
-
Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solubility of the base can also be a factor, so consider using a mixed solvent system (e.g., dioxane/water) to ensure sufficient concentration of the base in the reaction medium.
-
-
Suboptimal Solvent and Temperature: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle. Insufficient temperature can lead to slow reaction rates.
-
Recommendation: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. If the reaction is sluggish at lower temperatures, consider increasing the temperature to 80-110 °C. For particularly challenging couplings, microwave irradiation can significantly reduce reaction times and improve yields.
-
-
Degradation of Boronic Acid: Boronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of water.
-
Recommendation: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure your solvents are properly degassed to remove oxygen, which can also contribute to boronic acid degradation.
-
Question 2: My Buchwald-Hartwig amination at the C-6 position (C-Cl bond) is failing. What adjustments should I make?
Answer:
The C-Cl bond is generally less reactive than the C-Br bond in Buchwald-Hartwig aminations, requiring more robust catalytic systems.
Potential Causes and Solutions:
-
Catalyst System Not Active Enough for C-Cl Bond Activation: The C-Cl bond is stronger and less readily undergoes oxidative addition compared to the C-Br bond.
-
Recommendation: Employ a palladium catalyst with a highly electron-rich and sterically demanding ligand. Buchwald ligands such as XPhos, SPhos, or RuPhos are often the catalysts of choice for activating C-Cl bonds.
-
-
Incompatible Base: The strength and nature of the base are crucial.
-
Recommendation: Strong bases like NaOtBu or LHMDS are typically required for the amination of aryl chlorides. Ensure the base is fresh and handled under anhydrous conditions.
-
-
Reaction Temperature is Too Low: C-Cl bond activation often requires higher temperatures.
-
Recommendation: If the reaction is not proceeding at 80-90 °C, consider increasing the temperature to 100-120 °C.
-
-
Amine Substrate Issues: The nature of the amine can also affect the reaction outcome.
-
Recommendation: Ensure the amine is pure and dry. For less nucleophilic amines, longer reaction times or higher catalyst loadings may be necessary.
-
Poor Chemoselectivity
Question 3: I am trying to selectively perform a Suzuki coupling at the C-3 (bromo) position, but I am getting a mixture of products, including reaction at the C-6 (chloro) position. How can I improve the selectivity?
Answer:
Achieving high chemoselectivity in polyhalogenated systems requires fine-tuning of the reaction conditions to exploit the differential reactivity of the C-Br and C-Cl bonds.
Strategies for Enhancing Selectivity:
-
Ligand Choice: The ligand plays a crucial role in determining the selectivity of the palladium catalyst.
-
Recommendation: Less sterically demanding and less electron-rich ligands may favor reaction at the more reactive C-Br bond. Start with a ligand like PPh₃ or a moderately bulky biaryl phosphine ligand. If selectivity is still an issue, a careful screening of ligands is warranted.
-
-
Reaction Temperature and Time: Lowering the reaction temperature can often enhance selectivity.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the C-Br coupling. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl position.
-
-
Catalyst Loading: Using a lower catalyst loading can sometimes improve selectivity.
-
Recommendation: Try reducing the catalyst loading to 1-2 mol%.
-
Question 4: I want to perform a nucleophilic aromatic substitution (SNAr) with an alkoxide at the C-2 (fluoro) position, but I am observing side reactions. How can I favor the desired SNAr reaction?
Answer:
The 2-fluoro substituent on the pyridine ring is highly activated towards SNAr. However, side reactions can occur if the conditions are not optimized.
Optimizing for SNAr at C-2:
-
Reaction Temperature: SNAr reactions of 2-fluoropyridines are often rapid, even at room temperature or slightly elevated temperatures.
-
Recommendation: Start the reaction at room temperature and monitor its progress. Unnecessarily high temperatures can lead to decomposition or side reactions.
-
-
Choice of Base: If your nucleophile is an alcohol, a non-nucleophilic base should be used to generate the alkoxide in situ.
-
Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
-
Solvent: Anhydrous polar aprotic solvents are typically ideal for SNAr reactions.
-
Recommendation: Use solvents like DMF, DMSO, or THF. Ensure the solvent is anhydrous to prevent unwanted side reactions with water.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the three halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: The generally accepted order of reactivity for oxidative addition in palladium-catalyzed cross-coupling reactions is C-Br > C-Cl >> C-F. This allows for the selective functionalization of the C-Br bond under milder conditions, followed by the C-Cl bond under more forcing conditions. The C-F bond is typically unreactive in these types of reactions.
Q2: Can I perform a Grignard reaction with this compound?
A2: Performing a Grignard reaction can be challenging due to the multiple reactive sites. A Grignard reagent could potentially react as a nucleophile at the 2-position or undergo halogen-metal exchange at the 3- or 6-position. The outcome would be highly dependent on the specific Grignard reagent and the reaction conditions. It is generally more reliable to use this substrate in palladium-catalyzed cross-coupling reactions.
Q3: How can I achieve sequential functionalization of this compound at different positions?
A3: The differential reactivity of the halogen atoms allows for a stepwise functionalization strategy. A typical approach would be:
-
Suzuki or Buchwald-Hartwig at C-3 (Bromo): Utilize milder palladium-catalyzed conditions to selectively react at the C-Br bond.
-
Suzuki or Buchwald-Hartwig at C-6 (Chloro): Employ more forcing conditions with a more active catalyst system to functionalize the C-Cl bond of the mono-substituted product from the first step.
-
SNAr at C-2 (Fluoro): The remaining 2-fluoro group can then be displaced by a suitable nucleophile.
Q4: What are some common side reactions to be aware of?
A4:
-
Protodehalogenation: Replacement of a halogen atom with a hydrogen atom, which can be promoted by certain catalysts and reaction conditions.
-
Homocoupling: Dimerization of the boronic acid or the pyridine starting material.
-
Hydrolysis of the 2-fluoro group: Under certain conditions, the 2-fluoro substituent can be hydrolyzed to a hydroxyl group, forming the corresponding pyridone.
Q5: What are some tips for the purification of the reaction products?
A5: The purification of halogenated pyridine derivatives can sometimes be challenging due to similar polarities of the starting material, product, and byproducts.
-
Column Chromatography: Standard silica gel column chromatography is often effective. A careful selection of the eluent system is crucial for good separation.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for purification.
-
Preparative HPLC: For difficult separations, preparative HPLC may be necessary.
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Decision-making workflow for troubleshooting low-yield Suzuki reactions.
References
Technical Support Center: Minimizing Debromination of 3-Bromo-6-chloro-2-fluoropyridine
Welcome to the technical support center for 3-Bromo-6-chloro-2-fluoropyridine. This versatile, polysubstituted pyridine is a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern allows for selective functionalization, with the bromine atom at the 3-position being the primary site for transformations like cross-coupling and organometallic reactions.
However, a common and frustrating side reaction is the premature cleavage of the C-Br bond, leading to the formation of the debrominated byproduct, 6-chloro-2-fluoropyridine. This not only consumes valuable starting material but also complicates purification, reducing overall process efficiency. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose, mitigate, and prevent this unwanted side reaction.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: I'm observing significant debromination (>10%) in my Palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig). What are the primary causes and how can I fix it?
Answer: This is the most common scenario where debromination is observed. The culprit is almost always the in-situ formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle and cause reductive dehalogenation.[2][3]
Here is a systematic approach to troubleshoot this issue:
-
Evaluate Your Base: Strong, sterically hindered bases (like NaOt-Bu) or those with available β-hydrogens can be sources of hydride species.
-
Immediate Action: Switch to a weaker, non-coordinating inorganic base. For Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that minimize Pd-H formation.[2] For Buchwald-Hartwig aminations, potassium phosphate is often a milder alternative to sodium tert-butoxide, especially for electron-deficient aryl halides.
-
-
Scrutinize Your Solvent and Reagents: Solvents can be hydride donors.
-
Immediate Action: Ensure all solvents are anhydrous and thoroughly degassed before use. Oxygen can degrade reagents and affect catalyst performance, indirectly promoting side reactions. If using solvents like 2-propanol or DMF, which can generate hydride species, consider switching to a more inert solvent like toluene or dioxane.[3] In some cases, toluene has been shown to produce less debromination than ethereal solvents.[3]
-
-
Optimize Your Catalyst System (Palladium & Ligand): The ligand's properties dictate the stability and reactivity of the palladium center. The goal is to have a system where the rate of reductive elimination (forming the desired C-C or C-N bond) is much faster than the rate of reductive debromination.
-
Immediate Action: For Suzuki reactions, employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to accelerate reductive elimination.[2] For Buchwald-Hartwig aminations, consider ligands from the Josiphos or Buchwald families that are designed for high efficiency and can often operate under milder conditions.[4]
-
-
Lower the Reaction Temperature: High temperatures accelerate all reactions, including the decomposition pathways that lead to Pd-H formation and subsequent debromination.[3]
-
Immediate Action: Reduce the reaction temperature by 10-20 °C (e.g., from 100 °C to 80 °C). Monitor the reaction progress carefully, as the desired transformation will also be slower. The goal is to find a temperature that provides an acceptable reaction rate while minimizing the side reaction.
-
Question 2: My Sonogashira coupling is yielding the debrominated byproduct. What adjustments are specific to this reaction?
Answer: While also a palladium-catalyzed reaction, the Sonogashira coupling has its own nuances. Debromination can still occur via Pd-H species, but the reaction conditions offer different levers for optimization.
-
Check Your Amine Base: The amine base (typically Et₃N or DIPEA) is a crucial component but can also be a source of problems if not pure.
-
Immediate Action: Use a freshly opened bottle or redistilled amine base. Ensure it is added to a thoroughly deoxygenated reaction mixture.
-
-
Copper Co-catalyst (CuI): The copper salt is essential for the catalytic cycle.
-
Immediate Action: Ensure the CuI is of high quality. Old or discolored (green/brown) CuI may be oxidized and less effective, potentially disrupting the catalytic cycle and allowing side reactions to become more prominent.
-
-
Temperature Control: Sonogashira couplings can often be run at or near room temperature, especially for reactive halides.
Question 3: During lithiation or Grignard reagent formation, I'm getting low yields and mostly the debrominated 6-chloro-2-fluoropyridine. What's going wrong?
Answer: In organometallic chemistry, debromination is almost always the result of premature protonation of the highly basic organometallic intermediate. This points to issues with reaction setup and conditions rather than catalyst-mediated pathways.
-
Absolute Anhydrous & Anaerobic Conditions: This is non-negotiable. Trace amounts of water or oxygen will destroy your organometallic species.
-
Immediate Action: All glassware must be rigorously flame-dried under vacuum or oven-dried (>120 °C) for several hours and cooled under an inert atmosphere (Argon or Nitrogen). Solvents like THF or Et₂O must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone). Use syringe and Schlenk line techniques meticulously.
-
-
Temperature Management: The stability of pyridyl organometallics is highly temperature-dependent.
-
Immediate Action: Perform the metal-halogen exchange or deprotonation at very low temperatures, typically -78 °C (a dry ice/acetone bath).[7] Do not allow the reaction to warm up at any point before or during the addition of your electrophile. Maintain this low temperature for the entire duration of the reaction until quenching.
-
-
Choice of Base/Metal: For lithiation, the choice of base can influence the outcome.
-
Immediate Action: Instead of n-BuLi, which can be aggressive, consider using a non-nucleophilic base like Lithium diisopropylamide (LDA) for deprotonation if a suitable acidic proton is available, as this can sometimes be more selective than halogen-metal exchange.[8] For Grignard reactions, ensure your magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to ensure the reaction initiates promptly.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A1: The primary pathway for debromination involves a palladium-hydride (Pd-H) species. The established catalytic cycle for cross-coupling involves: 1) Oxidative addition of your this compound to a Pd(0) catalyst, 2) Transmetalation (in Suzuki) or amine coordination/deprotonation (in Buchwald-Hartwig), and 3) Reductive elimination to give the desired product and regenerate Pd(0).
The debromination side reaction occurs when a Pd-H species, formed from a base, solvent, or impurity, intercepts the Ar-Pd(II)-Br complex.[2][3] Instead of undergoing transmetalation, this complex can undergo reductive elimination of H-Br to form an Ar-Pd(II)-H species, which then reductively eliminates the debrominated arene (Ar-H).
Caption: Fig 1. Competing Pathways: Cross-Coupling vs. Debromination
Q2: How do I select the optimal catalyst, ligand, base, and solvent from the start to prevent debromination?
A2: Proactive selection of reagents is the best strategy. The following table summarizes recommended starting points for common reactions with this compound.
| Reaction Type | Recommended Catalyst | Recommended Ligand | Recommended Base | Recommended Solvent | Temp. Range (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane or Toluene | 80 - 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene or Dioxane | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ (in catalyst) | Et₃N or DIPEA | THF or DMF | 25 - 60 |
| Lithiation | N/A | N/A | n-BuLi or LDA | Anhydrous THF | -78 |
| Grignard | N/A | N/A | Mg turnings | Anhydrous THF/Et₂O | 0 - 25 (initiation) |
Q3: Are there any general handling and storage recommendations for this compound?
A3: Yes. Proper handling ensures the integrity of your starting material.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.
-
Handling: As some aryl halides can be light-sensitive, it is good practice to protect the reaction vessel from direct light, for example, by wrapping it in aluminum foil.[3][10]
-
Purity: Always use high-purity starting material. Impurities can interfere with the catalytic cycle or organometallic formation.
Part 3: Recommended Protocol
Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry Schlenk flask under an inert atmosphere.
-
Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Aim for full consumption of the starting material without letting the reaction run unnecessarily long, which can increase byproduct formation.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Fig 2. Troubleshooting Decision Tree for Debromination
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in 3-Bromo-6-chloro-2-fluoropyridine Reactions
Welcome to the technical support hub for researchers and drug development professionals utilizing 3-Bromo-6-chloro-2-fluoropyridine in synthetic chemistry. This versatile building block is instrumental in creating complex molecules for pharmaceuticals and novel materials.[1][2] However, its unique electronic and structural properties can present challenges, most notably catalyst poisoning in cross-coupling reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Part 1: Frequently Asked Questions & Troubleshooting Guides
Question 1: My Suzuki-Miyaura reaction with this compound is stalling or showing low conversion. What is the most likely cause?
Answer: Stalled or low-yielding Suzuki-Miyaura reactions involving this substrate frequently point to catalyst deactivation or poisoning. The electron-deficient nature of the pyridine ring and potential impurities are primary suspects.
Common Culprits of Catalyst Poisoning:
-
Pyridine Nitrogen Coordination: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, acting as a ligand and inhibiting its catalytic activity.[3][4] This is an inherent challenge with pyridine-containing substrates.
-
Impurities: Trace impurities in starting materials or solvents can act as potent catalyst poisons.[3]
-
Sulfur Compounds: Elemental sulfur and organosulfur compounds can irreversibly bind to palladium.[5]
-
Other Halogenated Species: Unwanted halides can interfere with the catalytic cycle.
-
-
Product Inhibition: In some cases, the biphenyl product can strongly adsorb to the catalyst surface, leading to deactivation, especially with heterogeneous catalysts.[6]
-
Base-Related Issues: The choice and quality of the base are critical. Some bases can promote side reactions or contain impurities that poison the catalyst.[7][8][9]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting stalled Suzuki-Miyaura reactions.
Question 2: I'm observing significant protodehalogenation in my reaction. How can I minimize this side product?
Answer: Protodehalogenation (the replacement of a halogen with a hydrogen atom) is a common side reaction, particularly with electron-deficient aryl halides. It often competes with the desired cross-coupling pathway.
Key Factors and Mitigation Strategies:
| Influencing Factor | Rationale | Recommended Action |
| Water Content | Water is a common proton source for this side reaction. | Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction. |
| Boronic Acid Stability | Boronic acids can undergo protodeboronation, especially 2-heteroaryl derivatives, which then provides a proton source.[10] | Use high-purity boronic acids or switch to more stable boronate esters (e.g., pinacol esters). |
| Base Choice | The base can influence the rate of competing pathways. | Screen different bases. While strong bases are needed, ensure they are non-nucleophilic and of high purity.[8] |
| Catalyst System | The ligand and palladium source can affect the relative rates of productive coupling versus side reactions. | Experiment with different phosphine ligands that may favor the desired catalytic cycle. |
Experimental Protocol: Drying of Solvents
For reactions highly sensitive to water, consider the following:
-
Select an appropriate drying agent: For solvents like toluene or dioxane, sodium metal with benzophenone as an indicator is effective. For others, activated molecular sieves (3Å or 4Å) are a good choice.
-
Procedure with Molecular Sieves:
-
Activate the molecular sieves by heating them in a flask under vacuum with a heat gun until they are free-flowing.
-
Allow them to cool under an inert atmosphere.
-
Add the sieves to your anhydrous solvent (purchased as such) and store under an inert atmosphere.
-
Question 3: My Buchwald-Hartwig amination is failing, and I see palladium black formation. What steps should I take?
Answer: The formation of palladium black is a clear indicator of catalyst decomposition. In Buchwald-Hartwig aminations, this often results from an unstable catalytic complex or unfavorable reaction conditions.[3]
Core Issues and Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. For challenging substrates like this compound, bulky and electron-rich ligands are often necessary to stabilize the palladium center and promote efficient reductive elimination.[11][12]
-
Recommended Ligands: Consider screening ligands from the "Buchwald ligands" family (e.g., XPhos, SPhos) or other hindered phosphines.[13]
-
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to rapid catalyst decomposition.[3]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide are common, but the choice can be substrate-dependent.[3] Ensure the base is fresh and has not degraded.
-
Precatalyst vs. In-situ Generation: Using a well-defined palladium precatalyst can sometimes give more reproducible results than generating the active catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand.[14]
Visualizing the Catalytic Cycle and Decomposition
Caption: The Buchwald-Hartwig cycle with potential pathways to catalyst decomposition.
Part 2: References
-
Mastering Organic Synthesis: Exploring the Versatility of this compound. (2025). Ningbo Inno Pharmchem Co., Ltd.1
-
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. (2025). Benchchem. 3
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. 7
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). Processes. 6
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. 14
-
The Strategic Importance of this compound in Chemical Research. Ningbo Inno Pharmchem Co., Ltd.2
-
Role of a base in Suzuki-Miyaura reaction. (2020). ResearchGate. 8
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ChemCatChem. 9
-
A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. (2025). Benchchem. 11
-
Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. (2022). Nature Communications. 15
-
Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals. --INVALID-LINK--
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2018). ResearchGate. 5
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 10
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. 16
-
The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. (2021). Synlett. 17
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. 12
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016). Nature. 4
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. 13
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Reaction Workup for 3-Bromo-6-chloro-2-fluoropyridine Products
Introduction
3-Bromo-6-chloro-2-fluoropyridine is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its trifunctional nature allows for diverse and selective chemical transformations.[1] However, the successful isolation and purification of products derived from this versatile intermediate can present unique challenges. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reaction workups involving this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for quenching a reaction involving a lithiated this compound intermediate?
A1: The quenching of pyridyllithium intermediates is a critical step that dictates the final product distribution.[3] The choice of quenching agent and the reaction conditions must be carefully considered. For instance, in the regioselective difunctionalization of pyridines, quenching a 3-pyridylmagnesium species with various electrophiles can yield polyfunctional pyridines.[4] It is crucial to ensure the complete consumption of the organometallic species to prevent side reactions during the workup. A common strategy involves the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride (NH4Cl), at low temperatures to control the exotherm.
Q2: My reaction mixture contains residual pyridine-based starting materials or byproducts. What is the most effective way to remove them during the workup?
A2: Pyridine and its derivatives can often be challenging to remove completely due to their basicity and solubility in organic solvents.[5] An acidic wash is a highly effective method for removing basic pyridine impurities.[5][6][7] By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), the pyridine derivatives are protonated, forming water-soluble pyridinium salts that partition into the aqueous phase.[5][7] For acid-sensitive products, a wash with an aqueous solution of copper(II) sulfate is an excellent alternative.[5][6][7] Pyridine forms a water-soluble coordination complex with copper ions, which can then be extracted into the aqueous layer.[5] A visual indication of successful removal is the change in color of the aqueous layer from light blue to a deep blue or violet.[5][6]
Q3: What are some common impurities I should expect in the synthesis of this compound derivatives?
A3: Impurities can arise from various sources, including the starting materials and side reactions. Common impurities may include unreacted this compound, regioisomers formed during functionalization, and byproducts from over-reaction or decomposition. For example, in syntheses involving borylation, precursor-related impurities like dichloropyridines or aminopyridines might be present.[8] It is also possible to have over-chlorinated species such as 2,3,6-trichloropyridine.[8]
Q4: What are the recommended chromatographic conditions for purifying products derived from this compound?
A4: The choice of chromatographic conditions will depend on the specific properties of the target compound. However, for many halogenated pyridine derivatives, normal-phase column chromatography on silica gel is a standard purification method.[9] A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing a large-scale column.
Troubleshooting Common Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the workup of reactions involving this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during reaction workup.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material.[9] |
| Product loss during aqueous extraction | Minimize the number of extractions. Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it. Use a brine wash to reduce the solubility of the organic product in the aqueous phase. | |
| Decomposition of the product on silica gel | If the product is sensitive to acid, consider deactivating the silica gel with a base like triethylamine. Alternatively, explore other purification techniques such as recrystallization or preparative HPLC. | |
| Impure Product | Inefficient removal of starting materials or byproducts | Employ an acidic wash (e.g., 1 M HCl) or a copper sulfate wash to remove basic impurities.[5][6][7] Optimize the chromatographic separation by screening different solvent systems. |
| Co-elution of impurities during chromatography | If impurities have similar polarity to the product, consider derivatization to alter the polarity of the impurity or the product before chromatography. Recrystallization can also be an effective method for separating closely related compounds. | |
| Persistent Emulsion during Extraction | High concentration of polar byproducts or salts | Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of Celite® can help to break it. Centrifugation is another effective method. |
Detailed Workup Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for reactions where the product is stable to water and mild acidic/basic conditions.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH4Cl to quench any reactive species.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel gently to partition the components.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Washing:
-
Wash the organic layer with 1 M HCl to remove basic impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Diagram: Aqueous Workup Workflow
Caption: A step-by-step visualization of a standard aqueous workup protocol.
Purification Strategies
The final purity of the this compound derivative is often critical for its intended application. The following table summarizes common purification techniques.
| Technique | Principle | Best Suited For | Considerations |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Isolating the desired product from a mixture of compounds with different polarities. | The choice of stationary phase (e.g., silica gel, alumina) and eluent is crucial. Product stability on the stationary phase should be considered. |
| Recrystallization | Purification of a solid based on differences in solubility. | Crystalline solid products with impurities that have different solubility profiles. | Requires finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Distillation | Separation of liquids with different boiling points. | Liquid products or for the removal of volatile impurities. | Not suitable for thermally unstable compounds. Fractional distillation may be required for compounds with close boiling points. |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | High-purity samples are required, or when other methods fail to provide adequate separation. | Can be expensive and time-consuming for large quantities of material. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
scale-up challenges for 3-Bromo-6-chloro-2-fluoropyridine synthesis
Answering the complex challenges in modern pharmaceutical and agrochemical synthesis requires a deep, mechanistic understanding of key intermediates. 3-Bromo-6-chloro-2-fluoropyridine is one such cornerstone molecule, whose unique substitution pattern offers a versatile scaffold for building complex target structures.[1] However, its synthesis, particularly at scale, is fraught with challenges related to regioselectivity, reaction control, and purification. The selective synthesis of fluoropyridines, in general, remains a difficult task in organic chemistry.[2]
This Technical Support Center, curated by a Senior Application Scientist, provides a focused, problem-solving guide for researchers, chemists, and process development professionals. We move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to navigate the common pitfalls encountered during the synthesis and scale-up of this critical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have before embarking on or scaling up the synthesis.
Q1: What is the most logical and common synthetic pathway for this compound?
A common and effective strategy involves a multi-step sequence starting from a readily available precursor like 2,6-dichloropyridine. The general pathway is outlined below:
-
Selective Fluorination: The first step is typically a nucleophilic aromatic substitution (SNA_r_) to replace one of the chlorine atoms with fluorine. The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 6-position, allowing for selective conversion to 6-chloro-2-fluoropyridine. This transformation often uses spray-dried potassium fluoride (KF) in a polar aprotic solvent like DMSO or sulfolane at elevated temperatures.
-
Regioselective Bromination: The subsequent introduction of bromine at the 3-position is the most critical and challenging step. Direct electrophilic bromination often leads to a mixture of isomers. Therefore, a more controlled method like Directed ortho-Metalation (DoM) is preferred. This involves deprotonating the C3 position with a strong base, like Lithium Diisopropylamide (LDA), which is directed by the 2-fluoro substituent. The resulting lithiated species is then quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide) to yield the desired this compound.
Q2: Why is achieving high regioselectivity during the bromination step so difficult?
Regioselectivity is a major hurdle because the electronic properties of the pyridine ring are influenced by three different halogens. The fluorine at C2 is a weak ortho, para-director but deactivating, while the chlorine at C6 is also deactivating. The pyridine nitrogen itself is strongly deactivating.
-
Direct Electrophilic Bromination: Using Br₂ with a Lewis acid would be unselective. The pyridine nitrogen deactivates the ring towards electrophilic attack, requiring harsh conditions that often lead to low yields and multiple products.
-
Directed ortho-Metalation (DoM): The fluorine atom at the C2 position is an effective directing group for metalation at the C3 position. However, the reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions like "halogen dance," where the bromine or lithium migrates to other positions on the ring.[3] Precise control of stoichiometry and temperature is paramount for success.
Q3: What are the primary safety concerns associated with this synthesis?
Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.
-
Halogenated Pyridines: The target compound, this compound, and its precursors are irritants. They are harmful if swallowed or inhaled and cause skin and serious eye irritation.[4][5] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Reagents:
-
LDA: Lithium Diisopropylamide is a highly pyrophoric reagent and will ignite spontaneously on contact with air and moisture. It must be handled under an inert atmosphere (Nitrogen or Argon).
-
n-Butyllithium (n-BuLi): Often used to prepare LDA in situ, n-BuLi is also pyrophoric and requires handling under an inert atmosphere.[3]
-
Bromine Sources: Electrophilic bromine sources can be toxic and corrosive.
-
-
Thermal Hazards: The metalation step with LDA can be exothermic. On a large scale, poor heat dissipation can lead to a reaction runaway. A thorough process safety review, including calorimetric studies, is essential before attempting scale-up.
Q4: Which analytical techniques are best suited for monitoring reaction progress and final product purity?
A combination of techniques is recommended for robust process control:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative check of starting material consumption.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of the product, especially for volatile intermediates. It can also help identify isomeric byproducts.
-
-
Final Product Analysis:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structure confirmation. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atom.
-
Melting Point: A sharp melting point can be a good indicator of high purity for the final solid product.
-
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis and scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Yield in Fluorination Step | A. Ineffective Fluorinating Agent: The activity of potassium fluoride (KF) is highly dependent on its dryness and particle size. | A. Use spray-dried KF or dry it thoroughly under vacuum at >150 °C before use. Consider using a phase-transfer catalyst (e.g., Kryptofix 222, tetrabutylammonium bromide) to enhance the nucleophilicity of the fluoride ion. |
| B. Presence of Water: Trace amounts of water in the reaction will consume the fluoride and lead to hydrolysis byproducts. | B. Use anhydrous solvents. Dry the starting material (2,6-dichloropyridine) if necessary. Maintain a dry, inert atmosphere throughout the reaction. | |
| C. Insufficient Temperature/Time: The C-Cl bond on the pyridine ring is strong, and the reaction may be kinetically slow. | C. Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition. Extend the reaction time, checking for completion by GC. | |
| 2. Poor Regioselectivity in Bromination | A. Incorrect Base or Stoichiometry: Using an incorrect amount of LDA or a weaker base can lead to incomplete deprotonation at C3 or deprotonation at other sites. | A. Titrate the LDA solution before use to determine its exact concentration. Use 1.05-1.1 equivalents of LDA to ensure complete deprotonation of the C3 position. |
| B. Temperature Fluctuation: Allowing the temperature to rise above -70 °C after adding LDA can cause the lithiated intermediate to rearrange (halogen dance) or react with the solvent. | B. Maintain strict temperature control at -78 °C (dry ice/acetone bath) during the addition of LDA and the bromine source. Ensure efficient stirring to avoid localized heating. | |
| C. Inefficient Quench: Slow addition of the brominating agent or using a less reactive one can allow the lithiated species to decompose or participate in side reactions. | C. Use a reactive electrophilic bromine source like 1,2-dibromoethane. Add the quencher quickly (while maintaining the low temperature) once lithiation is complete. | |
| 3. Difficult Product Purification | A. Isomeric Impurities: The desired 3-bromo isomer may have similar polarity to other brominated isomers, making chromatographic separation difficult. | A. Optimize flash column chromatography with different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane gradients). If separation is still poor, consider preparative HPLC or crystallization from a suitable solvent system (e.g., heptane, ethanol/water). |
| B. Residual Starting Material: Incomplete bromination leads to contamination with 6-chloro-2-fluoropyridine. | B. Drive the bromination reaction to completion using a slight excess of LDA and bromine source. If starting material persists, a second purification pass or recrystallization may be necessary. | |
| 4. Exotherm and Control Issues at Scale | A. Poor Heat Transfer: The heat generated during the exothermic lithiation step cannot be removed efficiently in a large reactor, leading to a dangerous temperature increase. | A. Switch from batch addition to a semi-batch process, where the LDA or starting material is added slowly and controllably to manage the rate of heat generation. Ensure the reactor has sufficient cooling capacity. |
| B. Mixing Inefficiency: Inadequate mixing in a large vessel can create localized "hot spots" where the temperature is much higher than the sensor reading. | B. Use a reactor with appropriate agitator design (e.g., pitched-blade turbine) and agitation speed to ensure good thermal and mass transfer. |
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of 6-chloro-2-fluoropyridine
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Setup: Add 2,6-dichloropyridine (1.0 eq.) to the flask.
-
Heating: Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by GC-MS every 2-4 hours until the starting material is consumed (<5%).
-
Workup: Cool the mixture to room temperature. Pour the mixture into ice water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 6-chloro-2-fluoropyridine as a clear liquid.
Protocol 2: Regioselective Bromination via Directed ortho-Metalation
Disclaimer: This protocol involves pyrophoric reagents and requires strict anhydrous and inert atmosphere techniques.
-
LDA Preparation (In situ): In a flame-dried, multi-neck flask under argon, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 6-chloro-2-fluoropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by rapidly adding 1,2-dibromoethane (1.2 eq.).
-
Workup: Allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate this compound.
Section 4: Visualizations and Data
Workflow and Decision Diagrams
A clear workflow is essential for reproducible synthesis. The following diagram illustrates the key stages and decision points.
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting product purification.
Data Presentation
The choice of bromination conditions is critical for maximizing the yield of the desired C3 isomer. The following table presents illustrative data comparing different approaches.
| Entry | Bromination Method | Reagent | Temp (°C) | Yield of 3-Bromo Isomer (%) | Ratio (3-Bromo : Other Isomers) |
| 1 | Electrophilic Addition | Br₂, FeBr₃ | 25 | < 10% | 1 : 5 |
| 2 | Electrophilic Addition | NBS, H₂SO₄ | 50 | ~25% | 1 : 2 |
| 3 | Directed ortho-Metalation | LDA, 1,2-Dibromoethane | -78 | > 85% | > 20 : 1 |
| 4 | Directed ortho-Metalation | LDA, 1,2-Dibromoethane | -40 | ~50% | 4 : 1 |
Table 1: Comparison of Bromination Conditions. This data illustrates the superior regioselectivity achieved with Directed ortho-Metalation at cryogenic temperatures.
References
Validation & Comparative
A Researcher's Guide to the ¹H NMR Analysis of 3-Bromo-6-chloro-2-fluoropyridine
<
In the landscape of modern synthetic chemistry and drug discovery, the precise and unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, functionalized pyridines represent a cornerstone of many pharmaceutical agents and agrochemicals. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-6-chloro-2-fluoropyridine, a key intermediate whose purity and structural integrity are critical for successful downstream applications.[1]
This document moves beyond a simple recitation of spectral data. It is designed to equip researchers, from graduate students to seasoned industry professionals, with the strategic insights and practical knowledge required to confidently interpret the ¹H NMR spectrum of this and structurally related compounds. We will delve into the causal relationships between the molecule's unique substitution pattern and the resulting spectral features, compare it with relevant analogues, and provide a robust, field-tested protocol for data acquisition.
The Structural Landscape: Understanding Substituent Effects
The ¹H NMR spectrum of this compound is deceptively simple, presenting as a two-proton system. However, the electronic environment dictated by three distinct halogen substituents—fluorine, chlorine, and bromine—creates a unique magnetic environment for the two remaining aromatic protons. To fully appreciate the resulting spectrum, we must first consider the individual and combined electronic effects of these substituents on the pyridine ring.[2]
-
Fluorine (at C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also possesses a +M (mesomeric) effect due to its lone pairs, but in the case of halogens, the inductive effect typically dominates. Its position at C2, ortho to one of the protons, will have a significant influence, primarily through space (scalar) coupling.
-
Bromine (at C3): Bromine is also electron-withdrawing via induction (-I) and electron-donating via resonance (+M). Its placement at C3 will deshield the adjacent protons.[3]
-
Chlorine (at C6): Similar to the other halogens, chlorine exhibits a -I and +M effect. Its position at C6 will primarily influence the proton at C5.
The interplay of these effects results in a downfield shift for the remaining protons at the C4 and C5 positions, as they are part of an electron-deficient aromatic system.[4]
Deconstructing the Spectrum: A Comparative Analysis
The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. A typical spectrum, acquired in CDCl₃, would show two doublets of doublets.
To illustrate the influence of each substituent, let's compare the expected chemical shifts with those of simpler, related pyridine derivatives.
| Compound | H4 Chemical Shift (ppm) | H5 Chemical Shift (ppm) | Data Source |
| Pyridine | ~7.54 (ddd) | ~7.16 (ddd) | ChemicalBook[5] |
| 2-Fluoropyridine | ~7.78 (ddd) | ~7.18 (ddd) | ChemicalBook[6] |
| 3-Bromopyridine | ~7.80 (ddd) | ~7.19 (dd) | ChemicalBook[7] |
| This compound | ~7.9 (d) | ~7.4 (d) | Predicted/Typical Data |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[8]
The data clearly shows that the electron-withdrawing substituents significantly shift the proton signals downfield compared to unsubstituted pyridine.[9][10]
The most informative aspect of the spectrum is the coupling pattern. The two protons, H4 and H5, are adjacent to each other, resulting in a vicinal coupling (³JHH). Furthermore, the proton at C4 is coupled to the fluorine at C2 (a four-bond coupling, ⁴JHF), and the proton at C5 is coupled to the fluorine at C2 (a three-bond coupling, ³JHF).[11] This leads to the observation of two doublets of doublets.
Here's a breakdown of the expected couplings:[12]
-
H4: Will appear as a doublet of doublets due to coupling with H5 (³JHH, typically 7-9 Hz) and the more distant fluorine at C2 (⁴JHF, typically 1-3 Hz).[11]
-
H5: Will also appear as a doublet of doublets due to coupling with H4 (³JHH, same value as above) and the closer fluorine at C2 (³JHF, typically 4-6 Hz).[11]
The larger coupling constant in both multiplets will be the same and corresponds to the ³JHH coupling between H4 and H5.
Visualizing the Molecular Structure and Proton Relationships
To better understand the spatial relationships leading to the observed couplings, a diagram of the molecule is essential.
Caption: Molecular structure of this compound showing the through-bond coupling relationships between the protons (H4, H5) and the fluorine atom.
A Self-Validating Experimental Protocol for ¹H NMR Acquisition
The following protocol is designed to ensure high-quality, reproducible data.[13][14] The self-validating nature of this procedure comes from the inclusion of an internal standard and adherence to best practices for sample preparation and instrument setup.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 1% Tetramethylsilane (TMS)[15]
-
NMR tube (5 mm, high precision)
-
Volumetric flask
-
Pipettes
-
Vortex mixer
Step-by-Step Methodology:
-
Sample Preparation: [16]
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 1% TMS in a clean, dry vial.[17] The TMS will serve as the internal standard, with its signal set to 0.00 ppm.[15]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup (for a standard 400 MHz spectrometer): [18]
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.[13] The residual CHCl₃ peak will appear at approximately 7.26 ppm.[15][19]
-
Shim the magnetic field to achieve optimal homogeneity.[13][14]
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H NMR (e.g., 'zg30').[14]
-
Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals corresponding to H4 and H5. The integrals should be approximately equal (1:1 ratio).[14]
-
Use the peak picking function to determine the exact chemical shifts and coupling constants.
-
Workflow for Spectral Interpretation
The following diagram outlines the logical flow for interpreting the acquired ¹H NMR spectrum.
References
- 1. This compound | 885952-18-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 6. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 8. chem.washington.edu [chem.washington.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 14. commons.ggc.edu [commons.ggc.edu]
- 15. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. books.rsc.org [books.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the ¹³C NMR Spectrum of 3-Bromo-6-chloro-2-fluoropyridine: A Predictive Analysis
This document moves beyond a simple data sheet, explaining the causal relationships between the molecular structure and the resulting NMR signals. We will dissect the influence of each halogen substituent, predict the chemical shifts, and place a special emphasis on the defining characteristic of this molecule's spectrum: carbon-fluorine (C-F) coupling constants.
Part 1: The Influence of Substituents on Aromatic Carbon Environments
The ¹³C NMR spectrum of a substituted pyridine is a composite of the baseline pyridine chemical shifts modified by the electronic effects of its substituents. The parent pyridine molecule shows three signals for its five carbons at approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4) ppm in CDCl₃. The introduction of three distinct halogens—fluorine, chlorine, and bromine—induces significant and predictable changes to this pattern.
-
Fluorine at C2: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This leads to a substantial downfield shift (deshielding) of the directly attached carbon (the ipso-carbon, C2). Furthermore, the 19F nucleus (I = ½, 100% natural abundance) couples with the ¹³C nucleus, splitting every carbon signal in the spectrum into a doublet[1]. The magnitude of this splitting is dependent on the number of bonds separating the two nuclei.
-
Bromine at C3: Bromine's effect is twofold. It has a moderate electron-withdrawing inductive effect, but this is often counteracted by the "heavy atom effect," where the large, polarizable electron cloud can induce an upfield shift (shielding) on the ipso-carbon (C3) compared to chlorine or fluorine[2][3].
-
Chlorine at C6: Chlorine is strongly electronegative and will cause a significant downfield shift on its ipso-carbon (C6)[4]. Its effect on other carbons is primarily inductive.
Based on these principles, we can predict a spectrum with five distinct signals, as the substitution pattern removes all symmetry. The most downfield signal is expected to be C2, owing to the combined effects of the adjacent nitrogen and the highly electronegative fluorine.
Part 2: Deciphering the Spectrum with Carbon-Fluorine Coupling
The key to unambiguously assigning the ¹³C NMR spectrum of 3-Bromo-6-chloro-2-fluoropyridine lies in the analysis of ¹³C-¹⁹F coupling constants (JCF). Standard proton-decoupled ¹³C NMR experiments do not decouple fluorine; thus, C-F coupling is readily observed[1]. The magnitude of the coupling constant decreases significantly with an increasing number of bonds, providing a powerful tool for assignment[5][6].
-
One-Bond Coupling (¹JC2-F): This will be the largest coupling constant, typically in the range of -220 to -260 Hz for sp² carbons. The C2 signal will appear as a widely split doublet, a definitive feature for its identification.
-
Two-Bond Coupling (²JC3-F): A significant coupling of approximately 20-40 Hz is expected for the carbon adjacent to the C-F bond. The C3 signal will therefore be a doublet with this characteristic splitting.
-
Three-Bond Coupling (³JC4-F and ³JC6-F): Coupling across three bonds is generally smaller, typically in the range of 3-10 Hz. The signals for C4 and C6 will appear as doublets with this smaller splitting.
-
Four-Bond Coupling (⁴JC5-F): This coupling is often very small (<3 Hz) and may not be resolved, appearing only as slight peak broadening.
The following diagram illustrates the coupling pathways within the molecule.
Caption: C-F coupling pathways in this compound.
Part 3: Comparative Data and Predicted Spectrum
To estimate the chemical shifts for our target molecule, we can compare the known values for pyridine and key monosubstituted derivatives. This comparison allows us to approximate the additive effects of the substituents.
| Carbon Position | Pyridine (δ ppm) | 2-Fluoropyridine (δ ppm)[7] | This compound (Predicted δ and JCF) | Rationale for Prediction |
| C2 | ~150.1 | ~163.8 (d, ¹J = 237 Hz) | ~158-164 ppm (d, ¹J ≈ 240-250 Hz) | Strong deshielding from N and F. The large doublet splitting is unmistakable. |
| C3 | ~123.8 | ~112.9 (d, ²J = 39 Hz) | ~118-124 ppm (d, ²J ≈ 35-40 Hz) | Ipso-effect of Br is countered by shielding from adjacent F and deshielding from Cl (meta). The doublet splitting is key. |
| C4 | ~135.9 | ~141.5 (d, ³J = 8 Hz) | ~140-145 ppm (d, ³J ≈ 5-10 Hz) | Deshielded by Br (ortho) and Cl (meta). Will show a small doublet splitting. |
| C5 | ~123.8 | ~124.3 (d, ⁴J = 4 Hz) | ~125-130 ppm (d, ⁴J < 3 Hz) | Deshielded by adjacent Cl and Br (meta). The smallest C-F coupling is expected here. |
| C6 | ~150.1 | ~147.0 (d, ³J = 14 Hz) | ~148-154 ppm (d, ³J ≈ 5-10 Hz) | Ipso-effect of Cl causes significant deshielding. Will show a small doublet splitting. |
Note: Predicted values are estimates. Actual values can be influenced by solvent and complex electronic interactions. The primary utility of this table is in predicting the relative order of signals and their characteristic coupling patterns.
Part 4: Recommended Experimental Protocol
To validate these predictions, acquiring a high-quality spectrum is essential. The following protocol outlines a standard procedure for a modern NMR spectrometer. This self-validating system ensures that the resulting data is both accurate and reproducible.
1. Sample Preparation:
- Accurately weigh 15-25 mg of this compound.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice due to its common use and minimal signal overlap[8].
- Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup & Calibration:
- Use a spectrometer operating at a ¹³C frequency of at least 100 MHz (corresponding to a 400 MHz ¹H frequency) for adequate signal dispersion.
- Tune and match the ¹³C and ¹H probe channels.
- Shim the magnetic field on the sample to achieve high homogeneity, using the deuterium lock signal.
3. Data Acquisition:
- Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).
- Spectral Width: Set a wide spectral width to encompass the expected range, e.g., 0 to 200 ppm.
- Acquisition Time (AQ): ~1.0-1.5 seconds to ensure good digital resolution.
- Relaxation Delay (D1): 2-5 seconds. Quaternary carbons and carbons attached to halogens can have longer relaxation times. A longer delay ensures more quantitative signal intensities.
- Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve a good signal-to-noise ratio (S/N > 20:1 for all peaks).
4. Data Processing:
- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Perform Fourier transformation, automatic phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl₃ at δ 77.16 ppm).
- Integrate the signals and, most importantly, measure the coupling constants (J-values) for each doublet.
The following diagram outlines this experimental workflow.
Caption: Standard workflow for ¹³C NMR data acquisition and analysis.
Conclusion
The ¹³C NMR spectrum of this compound is predicted to show five distinct signals corresponding to the five unique carbons in the pyridine ring. The definitive feature for structural confirmation is the presence of C-F coupling, which splits every signal into a doublet. The magnitude of this coupling constant is the most powerful diagnostic tool for assignment: a very large ¹JCF (~240-250 Hz) identifies C2, a moderate ²JCF (~35-40 Hz) identifies C3, and smaller ³JCF and ⁴JCF values help assign the remaining C4, C5, and C6 carbons. This predictive guide, grounded in established principles and comparative data, provides researchers with a robust framework for interpreting the experimental spectrum and ensuring the structural integrity of this valuable chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents on Fluoropyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, fluoropyridines are indispensable building blocks. Their unique electronic properties and metabolic stability make them privileged scaffolds in a vast array of bioactive molecules. The functionalization of these rings, often accomplished via nucleophilic aromatic substitution (SNAr), is a critical step in the elaboration of complex molecular architectures. A common strategic decision facing synthetic chemists is the choice of halogen—typically bromo or chloro—as a leaving group in the presence of a C-F bond. This guide provides an in-depth, data-driven comparison of the reactivity of bromo versus chloro substituents on fluoropyridine rings, offering insights to inform rational synthetic design.
The Underlying Principles: Nucleophilic Aromatic Substitution on Pyridines
The SNAr reaction on a pyridine ring is fundamentally governed by the electron-deficient nature of the heterocycle. The ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate—the Meisenheimer complex—that forms upon nucleophilic attack. This stabilization is most effective when the leaving group is positioned at the 2- or 4-position relative to the nitrogen, as the negative charge can be delocalized directly onto the electronegative nitrogen atom.
The generally accepted reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I.[1] This is often referred to as the "element effect." This trend is counterintuitive when considering bond strengths (C-F being the strongest) but is rationalized by the reaction mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The subsequent expulsion of the leaving group is a faster step and has a smaller impact on the overall reaction rate.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity: Experimental Evidence
While the "element effect" provides a general guideline, the relative reactivity of bromo and chloro substituents on a fluorinated pyridine ring can be nuanced and is influenced by the specific substitution pattern and reaction conditions.
Case Study 1: Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine
A study on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine provides a direct, intramolecular comparison of the reactivity of three different halogens.[2] When this substrate is subjected to nucleophilic aromatic substitution with an amine under neat conditions (without a palladium catalyst), a clear order of reactivity emerges.
Table 1: Comparative Yields in the Amination of 5-Bromo-2-chloro-3-fluoropyridine
| Nucleophile | Reaction Conditions | Major Product | Yield (%) | Minor Product(s) |
| Morpholine | Neat, 100 °C, 18 h | 2-Morpholino-5-bromo-3-fluoropyridine | 75 | Substitution at C-5 (bromo) not observed |
| Aniline | Neat, 100 °C, 18 h | 2-Anilino-5-bromo-3-fluoropyridine | 68 | Substitution at C-5 (bromo) not observed |
Data sourced from D.S. Surry and S.L. Buchwald (2007).[2]
These results demonstrate that under these SNAr conditions, the 2-chloro substituent is significantly more reactive than the 5-bromo substituent . The 3-fluoro substituent was found to be the least reactive, only undergoing substitution under more forcing conditions. This highlights the powerful activating effect of the pyridine nitrogen at the 2-position, which outweighs the typically better leaving group ability of bromide compared to chloride in other substitution reactions.
Case Study 2: Kinetic Comparison of 2-Fluoropyridine vs. 2-Chloropyridine
Quantitative kinetic data further illuminates the reactivity differences. A study comparing the reaction of 2-fluoropyridine and 2-chloropyridine with sodium ethoxide in ethanol provides a stark contrast in reactivity.
Table 2: Relative Rates of Nucleophilic Substitution of 2-Halopyridines
| Substrate | Nucleophile | Solvent | Relative Rate (krel) |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 |
Data sourced from M. Schlosser and E. R. F. Gesing (2005).[3]
In this system, the 2-fluoropyridine reacts 320 times faster than its chloro-analogue .[3] This aligns with the classic "element effect" and underscores the potent activating effect of fluorine in SNAr reactions on the pyridine ring, especially at the activated 2-position. While this study does not include a bromo-analogue, the vast difference between fluoro and chloro suggests that the bromo-analogue would likely have a reactivity similar to or slightly less than the chloro-analogue in this specific reaction.
Practical Implications for Synthetic Strategy
The experimental data leads to several key takeaways for researchers designing syntheses involving fluoropyridines:
-
Positional Activation is Key: The position of the halogen relative to the pyridine nitrogen is a dominant factor in determining reactivity. A chloro group at the activated 2- or 4-position can be more labile than a bromo group at the less activated 3- or 5-position.
-
The "Element Effect" is a Guideline, Not a Rule: While F > Cl ≈ Br is a useful general principle, the specific electronic environment of the fluoropyridine can lead to deviations. In the case of 5-bromo-2-chloro-3-fluoropyridine, the positional activation of the 2-chloro group makes it more reactive than the 5-bromo group.
-
Strategic Blocking and Sequential Functionalization: The differential reactivity of halogens can be exploited for selective, sequential functionalization of polyhalogenated fluoropyridines. For instance, a more reactive chloro group at an activated position can be displaced first, leaving a less reactive bromo group at another position for a subsequent cross-coupling reaction.
Experimental Protocols
Below are representative, detailed protocols for the nucleophilic aromatic substitution reactions discussed.
Protocol 1: Amination of 5-Bromo-2-chloro-3-fluoropyridine (Neat Conditions)
This protocol is adapted from the work of Surry and Buchwald.[2]
Caption: General workflow for the amination of 5-bromo-2-chloro-3-fluoropyridine.
Step-by-Step Methodology:
-
Reaction Setup: In a 4 mL screw-cap vial equipped with a magnetic stir bar, combine 5-bromo-2-chloro-3-fluoropyridine (e.g., 0.5 mmol, 1.0 equiv) and the desired amine (e.g., morpholine, 0.6 mmol, 1.2 equiv).
-
Reaction: Seal the vial and place it in a preheated heating block at 100 °C. Stir the mixture for 18 hours.
-
Workup: Allow the reaction to cool to room temperature. Dissolve the resulting residue in ethyl acetate (10 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-5-bromo-3-fluoropyridine derivative.
Protocol 2: General Procedure for Kinetic Comparison by Competition
This protocol is a conceptual outline based on the methodology described by Schlosser and Gesing for comparing the reactivity of 2-fluoro- and 2-chloropyridines.[3]
-
Stock Solution Preparation: Prepare equimolar stock solutions of 2-fluoropyridine and 2-chloropyridine in the reaction solvent (e.g., absolute ethanol). Also prepare a stock solution of the nucleophile (e.g., sodium ethoxide in ethanol) at a known concentration.
-
Reaction Initiation: In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), combine the 2-fluoropyridine and 2-chloropyridine stock solutions. Initiate the reaction by adding a substoichiometric amount of the nucleophile stock solution with vigorous stirring.
-
Quenching and Analysis: After a specific time interval (short enough to ensure low conversion), quench the reaction by adding a suitable acid (e.g., dilute HCl).
-
Product Ratio Determination: Analyze the quenched reaction mixture by a quantitative method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the two substitution products formed.
-
Relative Rate Calculation: The ratio of the products is directly proportional to the ratio of the reaction rates of the two halopyridines.
Conclusion
The choice between a bromo and a chloro substituent on a fluoropyridine ring for a nucleophilic aromatic substitution reaction is not always straightforward. While the inherent electronic properties of the halogens favor fluorine as a leaving group, followed by chlorine and then bromine, the regiochemical activation provided by the pyridine nitrogen can override this trend. As demonstrated, a 2-chloro substituent can be significantly more reactive than a 5-bromo substituent on the same fluoropyridine core. For synthetic chemists, a thorough understanding of these competing factors is paramount. Careful consideration of the substitution pattern and the desired reaction outcome will enable the strategic selection of starting materials and reaction conditions to achieve the desired chemoselectivity and optimize synthetic efficiency.
References
A Comparative Guide to the Reactivity of 3-Bromo-6-chloro-2-fluoropyridine and 3,5-dichloro-2-fluoropyridine for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecular entities with tailored pharmacological profiles. Among these, polysubstituted pyridines are privileged structures, frequently serving as the core of numerous therapeutic agents. This guide provides an in-depth, objective comparison of the chemical reactivity of two key fluorinated pyridine building blocks: 3-Bromo-6-chloro-2-fluoropyridine and 3,5-dichloro-2-fluoropyridine . Understanding the nuanced differences in their reactivity is crucial for researchers, scientists, and drug development professionals in designing efficient and selective synthetic routes to complex target molecules.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The pyridine core, with its unique electronic properties and ability to engage in hydrogen bonding, is a favored scaffold. The combination of these features in polyhalogenated fluoropyridines offers a versatile platform for late-stage functionalization and the exploration of chemical space. This guide will focus on three principal reaction classes of significant importance in pharmaceutical synthesis: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Understanding the Reactivity Landscape of Halopyridines
The reactivity of halogens on a pyridine ring in transition metal-catalyzed cross-coupling reactions is governed by a combination of factors, primarily the carbon-halogen (C-X) bond strength and the electronic nature of the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl >> F, which is inversely correlated with their bond dissociation energies.[2] Consequently, C-Br bonds are typically more readily activated by palladium catalysts than C-Cl bonds.
Furthermore, the position of the halogen on the electron-deficient pyridine ring significantly influences its reactivity. Positions ortho (C2/C6) and para (C4) to the ring nitrogen are more electron-deficient and thus more susceptible to both oxidative addition in cross-coupling reactions and nucleophilic attack in SNAr reactions.[1][3]
Comparative Reactivity Analysis
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The differential reactivity of the halogen substituents on our two molecules of interest dictates the regioselectivity of these transformations.
This compound:
This molecule presents three distinct halogen atoms. Based on the established reactivity trends, the C-Br bond at the 3-position is the most susceptible to oxidative addition with a palladium(0) catalyst. This allows for selective arylation or vinylation at this position while leaving the C-Cl and C-F bonds intact for subsequent transformations. The chlorine at the 6-position (ortho to the nitrogen) is the next most likely site for cross-coupling under more forcing conditions or with specialized catalyst systems, while the C-F bond is generally unreactive under these conditions.
3,5-dichloro-2-fluoropyridine:
In this case, two chloro substituents are present at the 3- and 5-positions. While both are meta to the nitrogen, their electronic environments are not identical. In the context of polychlorinated pyridines, achieving regioselectivity between two chloro groups can be challenging. However, subtle differences in the electronic environment and the choice of catalyst and ligands can influence the outcome. Generally, for dichloropyridines, achieving high regioselectivity in cross-coupling reactions requires careful optimization of reaction conditions.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 3,5-dichloro-2-phenylpyridine | 92 | [4] |
This data on a related trichloropyridine demonstrates the preferential reactivity of the C2-Cl position, which is analogous to the C6-Cl in this compound being more reactive than a C3 or C5 chloro group.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of a wide array of bioactive compounds.[5] The chemoselectivity of this reaction on our target molecules is of paramount importance.
This compound:
Drawing parallels from the closely related 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed amination conditions are expected to exclusively favor substitution at the C-Br bond.[6] This high degree of chemoselectivity allows for the introduction of an amino group at the 3-position, preserving the other halogens for further diversification.
3,5-dichloro-2-fluoropyridine:
For this substrate, the two chloro groups present similar reactivity challenges as in the Suzuki-Miyaura coupling. Achieving mono-amination with high regioselectivity would likely require careful selection of a catalyst system that can differentiate between the C3 and C5 positions. In the absence of a significant electronic or steric bias, a mixture of products is possible.
Experimental Data Summary: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 5-Bromo-2-chloro-3-fluoropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80 | 18 | 4-(2-chloro-3-fluoropyridin-5-yl)morpholine | 85 | [6] |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | reflux | 6 | 4-(p-tolyl)morpholine | 94 | [7] |
The data for the analogous 5-bromo-2-chloro-3-fluoropyridine strongly supports the selective amination at the C-Br position.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of heterocyclic chemistry, allowing for the displacement of halides by various nucleophiles. The reactivity in SNAr is heavily influenced by the electron-withdrawing nature of the pyridine ring and the leaving group ability of the halide.
This compound:
The fluorine atom at the C2 position, ortho to the nitrogen, makes this site highly activated towards nucleophilic attack. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making the C-F bond the most susceptible to displacement by nucleophiles such as amines, alkoxides, and thiolates, especially under thermal, non-catalyzed conditions.[8] Studies on the analogous 5-bromo-2-chloro-3-fluoropyridine have shown that under neat conditions without a palladium catalyst, substitution occurs preferentially at the C2-chloro position, and under specific SNAr conditions, the C3-fluoro group can be selectively substituted.[6] This suggests a tunable reactivity based on the reaction conditions.
3,5-dichloro-2-fluoropyridine:
Similar to the bromo-chloro analog, the 2-fluoro substituent is the most activated site for SNAr. Nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the fluoride. The chloro groups at the 3 and 5-positions are significantly less reactive towards SNAr unless harsh conditions are employed.
Experimental Data Summary: Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 5-Bromo-2-chloro-3-fluoropyridine | Piperidine | Neat, 80 °C, 18 h | 5-bromo-3-fluoro-2-(piperidin-1-yl)pyridine | 78 | [6] |
| 2-Fluoropyridine | NaOEt | EtOH, 25 °C | 2-Ethoxypyridine | - | [8] |
The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond in SNAr.[8]
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
Objective: To selectively couple an arylboronic acid at the most reactive halogen site.
Representative Buchwald-Hartwig Amination Protocol
Objective: To selectively introduce an amine at the most reactive halogen site.
Representative Nucleophilic Aromatic Substitution (SNAr) Protocol
Objective: To displace the most activated halogen with a nucleophile.
Conclusion and Strategic Recommendations
The choice between this compound and 3,5-dichloro-2-fluoropyridine as a starting material will be dictated by the desired substitution pattern of the final product.
-
For sequential, regioselective functionalization , This compound is the superior choice. Its well-differentiated halogen atoms allow for a hierarchical approach to substitution:
-
Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) will selectively occur at the C3-Br bond.
-
The C6-Cl bond can then be targeted for a second cross-coupling reaction under more forcing conditions.
-
The C2-F bond remains available for a final SNAr reaction.
-
-
For introducing substituents at the C2 and C3/C5 positions , 3,5-dichloro-2-fluoropyridine is a suitable starting point.
-
SNAr will readily occur at the C2-F position.
-
Subsequent cross-coupling reactions can then be performed at the C3 and C5 chloro positions, although achieving high regioselectivity between these two sites may require careful optimization.
-
By understanding the intrinsic reactivity of these valuable building blocks, medicinal chemists can devise more efficient and elegant synthetic strategies, ultimately accelerating the drug discovery process.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Navigating the Solid-State Landscape: A Comparative Crystallographic Guide to Tri-Halogenated Pyridines
A Senior Application Scientist's Perspective on the Structural Nuances of 3-Bromo-6-chloro-2-fluoropyridine Derivatives and Their Analogs
In the landscape of modern drug discovery and materials science, halogenated pyridines stand as privileged scaffolds. Their unique electronic properties, conferred by the electronegative halogen substituents, allow for the fine-tuning of molecular interactions critical for biological activity and the design of novel crystalline materials. Among these, this compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] While its utility in synthesis is well-documented, a deep understanding of its solid-state architecture is paramount for predicting crystal packing, polymorphism, and ultimately, bioavailability and material performance.
This guide provides an in-depth comparative analysis of the single-crystal X-ray structure of a representative tri-halogenated pyridine, offering insights that can be extrapolated to derivatives like this compound. Due to the current absence of a publicly available crystal structure for this compound, this guide will utilize the crystallographic data of 2,3,5-trichloropyridine as a foundational analogue. This will be compared with other halogenated pyridines to elucidate the profound impact of halogen substitution on intermolecular interactions and crystal packing. We will explore the causality behind the experimental choices in structure determination and the logic that underpins our understanding of these molecular assemblies.
The Decisive Role of Halogen Substituents in Crystal Engineering
The identity and position of halogen atoms on a pyridine ring are not trivial considerations. They dictate the nature and strength of non-covalent interactions, such as hydrogen bonds and the increasingly appreciated halogen bonds.[4] The ability of a halogen atom to participate in a halogen bond increases with its size and polarizability (I > Br > Cl > F).[5] This interaction, where an electrophilic region on the halogen (the σ-hole) interacts with a nucleophile, is a powerful tool in crystal engineering.[4] Understanding these interactions is crucial for predicting how molecules will self-assemble in the solid state.
Experimental Determination of Crystal Structure: A Self-Validating Protocol
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The following protocol outlines the key steps, emphasizing the rationale behind each stage to ensure a trustworthy and reproducible outcome.
Step 1: Crystal Growth - The Foundation of Quality Data
High-quality single crystals are the prerequisite for a successful SC-XRD experiment. For small organic molecules like halogenated pyridines, slow evaporation or vapor diffusion are common and effective techniques.
Protocol: Slow Evaporation for Single Crystal Growth
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solvent in which the compound is too soluble will not readily yield crystals, while one in which it is poorly soluble may result in precipitation rather than crystal growth. For halogenated pyridines, solvents like ethanol, methanol, or acetone are often suitable.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap that has a few small perforations. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the compound and promoting the formation of well-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Step 2: Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Protocol: Single-Crystal X-ray Diffraction Data Collection and Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure. Software such as SHELX or Olex2 is commonly used for this purpose.[2]
Comparative Structural Analysis: The Influence of Halogen Substitution
To understand the structural landscape of this compound, we will now delve into a comparative analysis of related tri-halogenated pyridines.
Case Study 1: 2,3,5-Trichloropyridine
The crystal structure of 2,3,5-trichloropyridine (CCDC Deposition Number: 633660) reveals a planar molecule, as expected.[6][7] In the crystal, molecules are stacked along the short a-axis, forming a layered structure.[8] Notably, the analysis indicates the absence of strong π–π stacking interactions or classical hydrogen bonds.[8] The crystal packing is primarily governed by weaker van der Waals forces and potentially weak C-H···Cl interactions.
Comparative Insights and Predictions for this compound
By replacing the chlorine atoms in 2,3,5-trichloropyridine with bromine and fluorine, as in our target molecule, we can anticipate significant changes in the crystal packing.
-
Introduction of Bromine: The larger and more polarizable bromine atom is a more effective halogen bond donor than chlorine. We would predict the presence of Br···N or Br···Cl halogen bonds, which would likely become a dominant structure-directing interaction, leading to a different packing arrangement compared to the trichloro-analogue.
-
The Role of Fluorine: Fluorine, being the most electronegative element, is a poor halogen bond donor. However, it can act as a hydrogen bond acceptor in C-H···F interactions. The presence of the 2-fluoro substituent could introduce additional weak hydrogen bonding that influences the overall crystal architecture.
The interplay of these different halogen atoms, with their varying capacities for halogen and hydrogen bonding, will ultimately determine the three-dimensional structure of this compound.
Data Summary and Comparison
The following table summarizes the key crystallographic data for 2,3,5-trichloropyridine and provides a predictive comparison for a hypothetical this compound derivative, highlighting the expected influence of the different halogen substituents.
| Parameter | 2,3,5-Trichloropyridine | Predicted for this compound Derivative | Rationale for Prediction |
| Formula | C5H2Cl3N | C5H2BrClFN | Direct substitution of atoms. |
| Crystal System | Orthorhombic[8] | Likely Monoclinic or Orthorhombic | The change in symmetry of substitution may lead to a lower symmetry crystal system. |
| Space Group | P212121[8] | P21/c or similar | A common space group for organic molecules. |
| Dominant Intermolecular Interactions | van der Waals forces, weak C-H···Cl | Halogen bonding (Br···N, Br···Cl), C-H···F hydrogen bonding | The presence of the more polarizable bromine atom will likely introduce stronger, more directional halogen bonds. The fluorine atom can act as a hydrogen bond acceptor. |
| Packing Motif | Layered stacking[8] | Potentially herringbone or other motifs | The introduction of strong, directional halogen bonds is expected to disrupt the simple layered packing and lead to more complex arrangements. |
Conclusion and Future Outlook
This guide has provided a framework for understanding the single-crystal X-ray structure of this compound derivatives through a comparative analysis of a known analogue, 2,3,5-trichloropyridine. The principles of crystal engineering, particularly the role of halogen bonding, are key to predicting and interpreting the solid-state structures of these important pharmaceutical building blocks.
The experimental determination of the crystal structure of this compound itself remains a critical goal. Such data would provide invaluable validation for the predictions made in this guide and would further enrich our understanding of the subtle interplay of non-covalent interactions in directing molecular self-assembly. For researchers in drug development and materials science, a comprehensive library of such crystal structures is an essential tool for the rational design of new molecules with desired solid-state properties.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine, 2,3,5-trichloro- | C5H2Cl3N | CID 27666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Functionalization of 3-Bromo-6-chloro-2-fluoropyridine
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable structural motifs. Among these, 3-Bromo-6-chloro-2-fluoropyridine has emerged as a highly valuable and versatile building block.[1] Its strategic arrangement of three distinct halogen atoms—fluorine, chlorine, and bromine—presents a unique platform for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.[1]
The key to unlocking the synthetic potential of this substrate lies in the judicious selection of a catalytic system for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are the workhorses of modern synthesis, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds.[2][3][4][5] This guide provides a comparative analysis of various catalytic systems, focusing on palladium, nickel, and copper-based catalysts, for the selective coupling at the C3-bromo position of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Principle of Chemoselectivity: A Tale of Three Halogens
The primary consideration when functionalizing this compound is the inherent difference in reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and, consequently, the ease of oxidative addition follows a well-established trend: C-I > C-Br > C-Cl >> C-F.[4][6]
This reactivity hierarchy is the cornerstone of our synthetic strategy. The C3-Br bond is significantly more susceptible to oxidative addition by a low-valent metal catalyst than the more robust C6-Cl bond. The C2-F bond is, for all practical purposes, inert under these conditions. This allows for highly chemoselective functionalization at the C3 position, leaving the chlorine and fluorine atoms untouched for potential downstream transformations.
Caption: Chemoselectivity of this compound in cross-coupling.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and high functional group tolerance.[4][7] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or its ester derivative.
A. Palladium-Based Catalysts
Palladium systems remain the gold standard for Suzuki couplings due to their high efficiency and broad applicability. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and stabilize the active Pd(0) species, especially with electron-deficient heteroaryl halides.[2][8]
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the Suzuki coupling of bromopyridines, providing a strong starting point for the target substrate.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | ~85[9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | ~92[9] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | ~88[9] |
| 4 | 2-Fluoropyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | >90[10] |
Expertise in Action: For a substrate like this compound, which is electron-deficient, a catalyst system like Pd(OAc)₂/SPhos (Entry 2) is often preferred over the traditional Pd(PPh₃)₄. The electron-rich and bulky SPhos ligand accelerates the rate-limiting reductive elimination step, leading to higher yields and preventing catalyst decomposition.
Experimental Protocol: Suzuki-Miyaura Coupling
Adapted from established procedures for substituted bromopyridines.[9]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Nickel-Based Catalysts
Nickel catalysts are an attractive alternative to palladium due to their lower cost and unique reactivity.[11][12] They can be particularly effective for coupling with challenging substrates and may proceed through different mechanistic pathways, sometimes involving radical intermediates.[13]
Considerations for Nickel Catalysis:
-
Catalyst System: Typically involves a nickel(II) precursor like NiCl₂(dme) or a nickel(0) source like Ni(cod)₂ combined with a ligand.
-
Ligands: Bidentate nitrogen ligands such as bipyridine or phenanthroline derivatives are common.[12]
-
Reductant: Often requires a stoichiometric reductant (e.g., Zn, Mn) to generate the active Ni(0) species from a Ni(II) precursor.
-
Scope: While powerful, nickel systems can be more sensitive to functional groups and require more rigorous optimization compared to their palladium counterparts.
II. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the coupling of aryl halides with a vast range of amines.[3] This reaction is fundamental to the synthesis of countless pharmaceuticals where an arylamine moiety is present.
Catalyst Selection is Critical: The success of this reaction, especially with a sterically hindered and electronically distinct substrate like ours, is highly dependent on the catalyst system.[14]
-
Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. More recently, pre-formed catalysts (precatalysts) that incorporate the ligand have become popular for their reliability and ease of use.[15]
-
Ligands: Bulky, electron-rich biarylmonophosphine ligands developed by Buchwald (e.g., XPhos, RuPhos, BrettPhos) and Hartwig are essential.[15][16] They promote the formation of the key monoligated Pd(0)L species, which is highly active in oxidative addition.
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is a common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) are also used.[15]
Comparative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | ~40-70*[15] |
| 2 | Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) (4) | - | LiHMDS (2.5) | THF | 65 | ~78[15] |
| 3 | Aniline | [Pd(allyl)Cl]₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | >95[16] |
| 4 | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | ~60[17] |
*Yields can be variable for substrates like 3-halo-2-aminopyridines due to potential catalyst inhibition, demonstrating the need for specialized ligands.[15]
Experimental Protocol: Buchwald-Hartwig Amination
Adapted from procedures by Buchwald and Hartwig.[14][15]
-
Reaction Setup: In a glovebox or under a robust stream of argon, add the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (~0.2 M).
-
Reaction: Seal the flask and heat in a preheated oil bath at 100-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
III. Sonogashira Coupling: Accessing Alkynylated Pyridines
The Sonogashira reaction provides a powerful and direct route to synthesize aryl-alkyne structures by coupling a terminal alkyne with an aryl halide.[5]
A. Classic Palladium/Copper Co-Catalysis
The traditional and most widely used method employs a dual catalytic system.
-
Palladium Catalyst: A Pd(0) species, often generated from Pd(PPh₃)₄ or a combination of a Pd(II) salt and a phosphine ligand, facilitates the main oxidative addition/reductive elimination cycle.[18][19]
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic and readily undergoes transmetalation to the palladium center.[5]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as the base to deprotonate the alkyne and often as the solvent.
Comparative Data for Sonogashira Coupling of Bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base/Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) + PPh₃ (5) | CuI (5) | Et₃N/DMF | 100 | ~96[19] |
| 2 | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N/THF | RT | High*[18] |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N/THF | RT | ~90[18] |
*High yields are reported for a range of functionalized alkynes under these room temperature conditions.[18]
Causality in Action: The high catalyst loading in Entry 2 and 3 is notable. While effective, modern protocols often aim for lower loadings. The conditions in Entry 1 represent a more optimized system, though at a higher temperature. The choice reflects a trade-off between reaction speed, temperature, and catalyst cost. For our substrate, starting with conditions similar to Entry 2 at room temperature would be a logical first experiment to maximize functional group compatibility.
Experimental Protocol: Sonogashira Coupling
Adapted from a procedure by C. B. D. Tilly et al.[18]
-
Solution Prep: To a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper co-catalyst (CuI, 10-30 mol%).
-
Inerting: Degas the reaction mixture with a stream of argon for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.0 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Summary and Recommendations
The selective functionalization of this compound is readily achievable with modern cross-coupling methods. The choice of catalyst is dictated by the desired transformation, cost considerations, and scale.
Catalyst System At-a-Glance
| Catalyst System | Primary Application | Key Advantages | Key Considerations |
| Palladium/Biarylphosphine | Suzuki, Buchwald-Hartwig | High reliability, broad scope, high yields, mild conditions. | Higher cost of catalyst and ligands. |
| Palladium/PPh₃/CuI | Sonogashira | Well-established, reliable for many alkynes. | Requires two metals, potential for alkyne homocoupling. |
| Nickel/N-Ligand | Suzuki (C-C) | Low cost, unique reactivity. | Often requires stoichiometric reductant, can be substrate-sensitive. |
digraph "catalyst_selection" {
graph [rankdir="TB", splines=true];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
start [label="Desired Transformation on\nthis compound"];
cc_sp2 [label="C-C (Aryl) Bond"];
cn [label="C-N Bond"];
cc_sp [label="C-C (Alkynyl) Bond"];
suzuki [label="Suzuki-Miyaura Coupling", fillcolor="#F1F3F4"];
buchwald [label="Buchwald-Hartwig Amination", fillcolor="#F1F3F4"];
sonogashira [label="Sonogashira Coupling", fillcolor="#F1F3F4"];
pd_biaryl [label="Recommendation:\nPd / Bulky Biarylphosphine\n(e.g., SPhos, XPhos)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];
pd_cu [label="Recommendation:\nPd(PPh₃)₄ / CuI\n(Classic Conditions)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];
ni_alt [label="Alternative for Scale-up:\nNickel-based system\n(Requires optimization)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
start -> cc_sp2;
start -> cn;
start -> cc_sp;
cc_sp2 -> suzuki;
cn -> buchwald;
cc_sp -> sonogashira;
suzuki -> pd_biaryl;
buchwald -> pd_biaryl;
sonogashira -> pd_cu;
suzuki -> ni_alt;
}
Caption: Decision workflow for selecting a catalyst system.
Final Recommendation: For researchers aiming for high-yield, reliable, and broadly applicable couplings at the C3-bromo position of this compound, palladium-based systems featuring bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) are the authoritative choice for Suzuki and Buchwald-Hartwig reactions. For Sonogashira couplings, the classic Pd/CuI system remains highly effective. While nickel catalysts present a cost-effective alternative, they should be considered for process development and scale-up scenarios where the initial investment in optimization is justified.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. --INVALID-LINK--2. Buchwald-Hartwig Amination. Wikipedia. --INVALID-LINK--3. Sonogashira coupling. Wikipedia. --INVALID-LINK--4. Suzuki reaction. Wikipedia. --INVALID-LINK--5. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- ePrints Soton. University of Southampton. --INVALID-LINK--6. Mastering Organic Synthesis: Exploring the Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--7. Palladium-Catalysed Coupling Chemistry. Fisher Scientific. --INVALID-LINK--8. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid. Benchchem. --INVALID-LINK--9. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem. --INVALID-LINK--10. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem. --INVALID-LINK--11. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. --INVALID-LINK--12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH). --INVALID-LINK--13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). --INVALID-LINK--14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing (SCIRP). --INVALID-LINK--15. Nickel-Catalyzed Coupling Reaction of α-Bromo-α-fluoroketones with Arylboronic Acids toward the Synthesis of α-Fluoroketones. PubMed. --INVALID-LINK--16. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Thieme Connect. --INVALID-LINK--17. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health (NIH). --INVALID-LINK--18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH). --INVALID-LINK--19. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. --INVALID-LINK--20. Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. thermofishersci.in [thermofishersci.in]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Nickel-Catalyzed Coupling Reaction of α-Bromo-α-fluoroketones with Arylboronic Acids toward the Synthesis of α-Fluoroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. scirp.org [scirp.org]
A Researcher's Guide to the Regioselective Functionalization of 3-Bromo-6-chloro-2-fluoropyridine
For researchers, scientists, and drug development professionals, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine derivatives, in particular, are prevalent in a vast number of FDA-approved drugs and natural products. [1][2] The polysubstituted pyridine, 3-bromo-6-chloro-2-fluoropyridine, presents a versatile platform for the synthesis of complex molecules due to the distinct reactivity of its three halogen atoms.[3] This guide provides an in-depth comparison of the regioselectivity observed in key reactions of this scaffold, supported by experimental insights, to empower chemists in designing efficient and selective synthetic routes.
The inherent challenge and opportunity in utilizing this compound lies in controlling which halogen atom participates in a given transformation. The electronic properties of the pyridine ring, coupled with the unique characteristics of the C-F, C-Cl, and C-Br bonds, dictate the outcome of various reactions. Understanding these nuances is critical for predictable and high-yielding syntheses.
Nucleophilic Aromatic Substitution (SNAr): Preferential Displacement at C-2 and C-6
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a variety of functional groups onto electron-deficient aromatic rings like pyridine.[4][5] In this compound, the positions ortho and para to the ring nitrogen (C-2 and C-6) are highly activated towards nucleophilic attack.[4]
The general order of leaving group ability in SNAr reactions is F > Cl > Br > I.[6] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[7] Consequently, nucleophiles will preferentially attack the C-2 position, displacing the fluoride. Under more forcing conditions, substitution at the C-6 position (displacing chloride) can also be achieved. The bromide at C-3 is significantly less reactive in SNAr reactions.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Position of Substitution | Product | Typical Conditions |
| R-O⁻ (e.g., NaOMe) | C-2 | 3-Bromo-6-chloro-2-methoxypyridine | MeOH, reflux |
| R₂NH (e.g., Piperidine) | C-2 | 3-Bromo-6-chloro-2-(piperidin-1-yl)pyridine | Neat or in a polar aprotic solvent, heat |
| R-S⁻ (e.g., NaSMe) | C-2 | 3-Bromo-6-chloro-2-(methylthio)pyridine | DMF, room temperature |
| R₂NH (excess, high temp) | C-2 and C-6 | 3-Bromo-2,6-bis(dialkylamino)pyridine | High-boiling solvent, prolonged heating |
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[8] The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[9] This trend is a direct consequence of the oxidative addition step in the catalytic cycle, which is typically the rate-determining step.[10][11]
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling reactions, which pair an organoboron reagent with an organic halide, the C-Br bond at the C-3 position of this compound is the most reactive site.[12][13] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position while leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
Caption: Regioselective Suzuki-Miyaura coupling at the C-3 position.
Sonogashira Coupling
Similarly, the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, also shows high regioselectivity for the C-Br bond.[14] This provides a straightforward route to 3-alkynyl-6-chloro-2-fluoropyridines, which are valuable intermediates in drug discovery.[15][16]
Table 2: Comparison of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Reactive Position | Typical Catalyst System | Product Class |
| Suzuki-Miyaura | C-3 (C-Br) | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl/Alkyl-6-chloro-2-fluoropyridines |
| Sonogashira | C-3 (C-Br) | Pd(PPh₃)₄, CuI, Et₃N | 3-Alkynyl-6-chloro-2-fluoropyridines |
| Buchwald-Hartwig | C-3 (C-Br) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-Amino-6-chloro-2-fluoropyridines |
Metalation and Subsequent Functionalization: The Power of Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[17][18] In this strategy, a directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. Halogens can act as directing groups, with their directing ability generally following the order F > Cl > Br.[19]
For this compound, the fluorine atom at C-2 is the most effective directing group.[20] Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures can lead to regioselective lithiation at the C-3 position, displacing the bromine atom through a halogen-metal exchange. However, careful control of conditions is crucial to avoid competing pathways. Alternatively, the chloro group can direct lithiation to the C-5 position.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. baranlab.org [baranlab.org]
- 19. researchgate.net [researchgate.net]
- 20. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-6-chloro-2-fluoropyridine: A Guide for Laboratory Professionals
For the researcher engaged in the intricate pathways of drug discovery and development, the responsible management of chemical reagents is as critical as the synthesis itself. 3-Bromo-6-chloro-2-fluoropyridine, a versatile polysubstituted pyridine intermediate, presents unique disposal challenges due to its halogenated structure.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical stewardship.
Immediate Safety & Hazard Assessment: The "Why" Behind the Precautions
Before any disposal process begins, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally analogous compounds, such as 2-Bromo-6-chloropyridine and other halogenated pyridines, provide critical insights into its potential hazards.[2][3][4]
These compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled, and are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[2][3][5] The presence of bromine, chlorine, and fluorine atoms necessitates a cautious approach, as combustion can release toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[2]
Table 1: Hazard Profile & Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chemical-resistant gloves (Nitrile rubber), Lab coat, Chemical safety goggles, Face shield | Prevents accidental ingestion, skin absorption, and protects eyes and face from splashes.[6] |
| Skin Corrosion/Irritation | Chemical-resistant gloves, Lab coat | Provides a barrier against direct skin contact which can cause irritation.[2] |
| Serious Eye Damage/Irritation | Chemical safety goggles, Face shield | Ensures complete protection of the eyes from dust particles or splashes that can cause serious damage.[2][5] |
| Specific Target Organ Toxicity (Respiratory Irritation) | Use within a certified chemical fume hood | Minimizes the inhalation of dust or vapors that can irritate the respiratory tract.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash. The recommended and regulated method is high-temperature incineration in a facility equipped with appropriate emission controls.[7]
Step 1: Segregation and Waste Collection
The first critical step is the strict segregation of halogenated waste. This is not merely a matter of good housekeeping; it is a crucial requirement for proper disposal and is often more cost-effective.[6]
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream.[6]
-
Collection: Collect all materials contaminated with the compound, including residual amounts in original containers, contaminated lab supplies (e.g., pipette tips, weighing boats), and rinsate from cleaning glassware, into this designated container.
-
Container Integrity: Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is kept tightly sealed when not in use to prevent the escape of vapors. Store the container in a designated satellite accumulation area.
Step 2: Handling Contaminated Materials and Spills
Accidents happen. A clear, pre-defined plan for managing spills is essential.
-
Small Spills:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing the full PPE detailed in Table 1, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill pillow.
-
Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[3]
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Step 3: Final Disposal Pathway
The ultimate disposal of the collected hazardous waste must be handled by a licensed and approved waste disposal contractor.
-
Engage a Professional Service: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste. Follow these internal protocols precisely.
-
Regulatory Compliance: The disposal method must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA).[8]
-
Approved Destruction Methods: The primary methods for destroying halogenated pyridines are:
-
Controlled Incineration: This is the most common method. The facility must be a licensed chemical destruction plant equipped with an afterburner and flue gas scrubbing capabilities to neutralize the acidic gases (HBr, HCl, HF) produced during combustion.[7][9]
-
Chemical Destruction: As specified by federal regulations for halogenated pyridines, chemical destruction is an approved method.[10] This may involve processes that degrade the compound, though high-temperature incineration is more common in practice.
-
The entire disposal process can be visualized through the following decision-making workflow:
References
- 1. This compound | 885952-18-1 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. epa.gov [epa.gov]
- 9. norden.org [norden.org]
- 10. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-6-chloro-2-fluoropyridine
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-6-chloro-2-fluoropyridine is foundational to discovery. This polysubstituted pyridine is a valuable building block in the synthesis of complex aryl and aza-heteroaryl compounds[1]. However, its potential carries an intrinsic responsibility to prioritize safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of why each safety protocol is essential.
Hazard Profile Analysis: Understanding the Adversary
While specific toxicological data for this compound is limited, its structure as a halogenated pyridine necessitates a cautious approach based on well-documented hazards of analogous compounds. The primary threats are acute irritation and potential harm from exposure.
Based on data from similar chemical structures, the anticipated hazards are summarized below.[2][3][4][5][6]
| Hazard Classification | GHS Statement | Anticipated Effect |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can lead to redness, inflammation, and discomfort.[2][4][5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Splashes can cause significant pain, redness, and potential damage to eye tissue.[2][4][5][6] |
| Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and discomfort.[2][5][6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can be harmful, a risk mitigated by strict lab hygiene.[7] |
These hazards dictate that our primary goal is to prevent any direct contact with the substance. This principle forms the bedrock of our personal protective equipment (PPE) strategy.
The Hierarchy of Controls: Your Most Critical Defense
Before a single glove is worn, a robust safety framework must be in place. PPE is the last line of defense, used when hazards cannot be eliminated or engineered out.
-
Elimination/Substitution : In a research context, this is often not feasible as the specific molecule is required.
-
Engineering Controls : This is the most critical barrier. All work with this compound must be performed inside a certified chemical fume hood. [8][9] This control captures vapors and dust at the source, drastically reducing the risk of inhalation.
-
Administrative Controls : These are your standard operating procedures (SOPs). Ensure clear protocols are written, understood, and followed by all personnel. This includes restricting access to the area, clear labeling, and mandatory safety training.
-
Personal Protective Equipment (PPE) : This is the physical barrier between you and the chemical, essential for protecting against residual risks like splashes or spills.
Core PPE Protocol for this compound
The following PPE is mandatory for all handling procedures involving this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) with a Face Shield for splash-prone tasks.[10][11][12] | Standard safety glasses are insufficient as they do not protect from splashes.[11] Goggles provide a seal around the eyes. A face shield adds a critical layer of protection during transfers of larger volumes or when a reaction could potentially splash.[10][11] |
| Hand Protection | Disposable Nitrile Gloves.[8][9][10] | Nitrile provides broad chemical resistance suitable for incidental contact with halogenated compounds.[8][9] Always inspect gloves for tears before use. [10] Use proper removal technique to avoid contaminating your skin. If direct contact occurs, remove gloves immediately, wash hands, and don a new pair.[11] |
| Body Protection | Cotton Lab Coat (fully buttoned) and full-length pants.[8][9][10][11] | A lab coat protects your skin and personal clothing from minor spills and contamination.[12] Ensure it is fully buttoned for maximum coverage.[10] Avoid synthetic fabrics like polyester, which can melt in certain incidents. |
| Foot Protection | Closed-toe, closed-heel shoes. | This is a fundamental laboratory requirement to protect feet from spills and dropped objects.[10][11] |
| Respiratory Protection | Not required if work is performed in a certified fume hood. | A properly functioning fume hood provides adequate respiratory protection.[10] A respirator may be necessary only in the event of a large spill or a failure of engineering controls, as determined by your institution's emergency procedures.[10][13] |
Procedural Workflow: From Preparation to Completion
Adherence to a strict, repeatable workflow minimizes error and ensures safety is integrated into the scientific process.
PPE Selection Workflow
The decision-making process for selecting appropriate PPE should be systematic.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Safe Handling Protocol
-
Preparation : Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and waste containers are present before retrieving the chemical.
-
PPE Donning : Don PPE in the correct order: lab coat, then eye protection, then gloves.
-
Handling : Perform all manipulations of the chemical deep within the fume hood. Avoid generating dust. If transferring a solution, do so slowly to prevent splashing. Keep the container sealed when not in use.[3][9]
-
Post-Handling : Securely close the primary container. Decontaminate any surfaces that may have been exposed.
-
PPE Doffing : Remove PPE carefully to avoid self-contamination. First, remove gloves using the proper technique. Then remove the lab coat, followed by eye protection.
-
Hygiene : Immediately wash hands thoroughly with soap and water after the procedure is complete.[2][3]
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Personnel Decontamination : For minor contact, follow the first aid procedures outlined below. A safety shower and eyewash station must be immediately accessible.
-
Waste Disposal : All contaminated materials (gloves, wipes, pipette tips) and residual chemical must be disposed of as hazardous waste.[3] Collect these materials in a clearly labeled, sealed container.[14] Never dispose of this chemical down the drain.
-
Container Disposal : Consult your institution's EHS office for procedures on decontaminating or disposing of the empty container.[14]
Emergency Response Plan: Immediate Actions
Accidents are rare but require immediate and correct action. All personnel must be familiar with these steps and the location of safety equipment.
Emergency Response to an Exposure
Caption: Immediate first aid response plan for exposure incidents.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[2][3][9] Seek medical attention if irritation persists.[2][3]
-
Eye Contact : Use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[2][3][9] Remove contact lenses if it is safe to do so.[2][3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air at once.[2][3] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Spill : Evacuate the immediate area. Alert colleagues and your supervisor. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed waste container, and decontaminate the area.
By internalizing the principles and procedures outlined in this guide, you can confidently and safely handle this compound, ensuring that your focus remains on advancing science and innovation.
References
- 1. This compound | 885952-18-1 [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Bromo-6-fluoro-2-methylpyridine | 375368-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. echemi.com [echemi.com]
- 7. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. echemi.com [echemi.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
